Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene), a primary bioactive compound found in essential oils of fennel, anise, and star anise, demonstrates significant multimodal neuroprotective properties through antioxidant, anti-inflammatory, anti-apoptotic, and neurotrophic mechanisms. Extensive preclinical evidence indicates therapeutic potential for various neurological conditions including Parkinson's disease, Alzheimer's disease, ischemic stroke, and depression. This whitepaper comprehensively analyzes this compound's mechanisms of action, experimental methodologies, and translational potential for researchers and drug development professionals. The compound's ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt, JNK/p38 MAPK, NF-κB, and BDNF—positions it as a promising candidate for neurotherapeutic development, particularly given its favorable safety profile and natural abundance.
This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being predominant in nature and most frequently studied for pharmacological applications [1]. As an aromatic compound widely used in the food and flavor industry, this compound has garnered significant scientific interest for its diverse pharmacological activities, particularly its effects on the central nervous system. The neuroprotective potential of this compound stems from its ability to modulate multiple cellular processes implicated in neuronal damage and degeneration, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and impaired neurotrophic signaling [1] [2].
The blood-brain barrier (BBB) permeability of this compound represents a critical advantage for neurotherapeutic applications. Studies demonstrate that this compound not only crosses the BBB but also helps preserve its integrity under pathological conditions. In cerebral ischemia/reperfusion models, this compound pretreatment significantly reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB dysfunction by modulating matrix metalloproteinases (MMP-2 and MMP-9) [3] [4]. This ability to maintain BBB integrity while exerting direct neuroprotective effects positions this compound as a promising compound for addressing various neurological disorders.
This compound exerts potent antioxidant effects through multiple mechanisms that collectively reduce oxidative damage in neural tissues:
Free Radical Scavenging: this compound directly neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels in brain tissue [1] [5]. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) significantly reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity [6].
Metal Chelation: The compound chelates transition metals involved in Fenton reactions, thereby preventing metal-accelerated oxidation processes [1].
Glutathione Modulation: this compound enhances the glutathione (GSH) system, increasing the GSH/GSSG ratio and bolstering endogenous antioxidant capacity [3]. In cerebral ischemia studies, this compound pretreatment (125-250 mg/kg) significantly increased GSH/GSSG ratio and catalase (CAT) activity while reducing MDA content [3].
Table 1: Antioxidant Effects of this compound in Experimental Models
| Experimental Model | Dosage | Oxidative Markers | Effects | Reference |
|---|---|---|---|---|
| Rotenone-induced PD | 62.5-250 mg/kg | MDA, SOD | ↓ MDA, ↑ SOD activity | [6] |
| Cerebral I/R injury | 125-250 mg/kg | GSH/GSSG, CAT, MDA | ↑ GSH/GSSG, ↑ CAT, ↓ MDA | [3] |
| Maternal separation stress | 10-100 mg/kg | MDA, TAC | ↓ MDA, ↑ total antioxidant capacity | [7] |
| Diabetes-induced neuropathy | 250 mg/kg | TBARS, thiol groups | ↓ TBARS, ↑ thiol groups | [8] |
This compound demonstrates significant anti-inflammatory properties in neurological contexts through modulation of key inflammatory pathways:
Cytokine Regulation: this compound reduces pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [1]. In cerebral ischemia/reperfusion models, this compound pretreatment (125-250 mg/kg) significantly decreased serum and brain tissue levels of these cytokines [3].
NF-κB Pathway Inhibition: this compound suppresses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, a master regulator of inflammation [3]. This inhibition reduces the expression of downstream inflammatory mediators.
COX-2 Suppression: The compound reduces cyclooxygenase-2 (COX-2) activity, decreasing prostaglandin production and associated neuroinflammation [1].
Microglial Modulation: In Parkinson's disease models, this compound prevents microglia-mediated neuroinflammation, thereby protecting dopaminergic neurons [5].
This compound protects neuronal cells against programmed cell death through several interconnected mechanisms:
Mitochondrial Protection: this compound stabilizes mitochondrial function and prevents cytochrome c release, inhibiting the intrinsic apoptotic pathway [1] [5]. In models of cerebral ischemia, this compound (10 μM) significantly reduced neuronal cell death induced by oxygen-glucose deprivation through mitochondrial protection [3].
Caspase Inhibition: The compound inhibits caspase activation, particularly caspase-3, the key executioner protease in apoptosis [1].
MAPK Pathway Modulation: this compound regulates stress-activated protein kinases, specifically reducing phosphorylation of JNK and p38 MAPK [3] [4]. This modulation decreases pro-apoptotic signaling while promoting cell survival.
BAX/BCL-2 Balance: this compound influences the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins, favoring cell survival [1].
Emerging research reveals that this compound promotes neuronal growth and synaptic development:
Neurite Outgrowth: this compound (20 μM) significantly promotes neurite outgrowth in rat primary hippocampal neurons in a dose-dependent manner [9]. Optimal axonal and dendritic growth occurred at concentrations of 40 μg/mL fennel extract (rich in this compound) and 20 μM this compound, respectively.
Synaptogenesis: this compound enhances the formation of synapses, essential for neuronal communication, by modulating synaptic proteins [9].
Neurotrophic Pathway Activation: Network pharmacology analysis revealed that this compound influences critical neurotrophic pathways, including PI3K-AKT and Erk1/2 signaling [9]. These pathways are essential for neuronal survival, differentiation, and synaptic plasticity.
BDNF Enhancement: In Parkinson's disease models, this compound increased levels of brain-derived neurotrophic factor (BDNF), supporting neuronal survival and function [5].
The following diagram illustrates the key molecular pathways mediating this compound's neuroprotective effects:
This compound's multimodal neuroprotective mechanisms target oxidative stress, inflammation, apoptosis, and enhanced neurotrophic signaling.
In rotenone-induced Parkinson's disease models, this compound demonstrated comprehensive protective effects against both motor and non-motor symptoms:
Motor Function Improvement: this compound treatment (62.5-250 mg/kg) significantly improved motor coordination in rotarod tests and increased stride length in stepping tests [6]. These improvements correlated with protection of striatal neuronal function.
Dopaminergic Protection: Extracellular single-unit recordings showed that this compound prevented the decrease in striatal neuronal firing rate induced by rotenone [6].
α-Synuclein Reduction: this compound significantly decreased the elevated expression of α-synuclein in the striatum, a key pathological feature of Parkinson's disease [6].
MAO-B Inhibition: this compound reduced monoamine oxidase-B (MAO-B) activity in the striatum, potentially enhancing dopamine availability and reducing oxidative stress [6].
Table 2: Effects of this compound in Parkinson's Disease Models
| Parameter Assessed | Experimental Method | Results | Reference |
|---|---|---|---|
| Motor coordination | Rotarod test | Dose-dependent improvement in latency to fall | [6] |
| Striatal neuronal activity | Extracellular single unit recording | Prevented rotenone-induced decrease in firing rate | [6] |
| α-Synuclein expression | Immunohistochemistry/Western blot | Significant reduction in striatal α-synuclein | [6] |
| MAO-B activity | Enzyme activity assay | Reduced MAO-B activity in striatum | [6] |
| Non-motor symptoms | Passive avoidance, thermal hyperalgesia | Improved memory, reduced pain sensitivity | [5] |
In middle cerebral artery occlusion (MCAO) models of cerebral ischemia/reperfusion injury, this compound demonstrated significant neuroprotective effects:
Infarct Volume Reduction: Pretreatment with this compound (125-250 mg/kg) for two weeks significantly diminished infarct volume in a dose-dependent manner [3] [4].
Neurological Deficit Improvement: this compound pretreatment (250 mg/kg) significantly improved neurological scores following MCAO [3].
Blood-Brain Barrier Preservation: this compound reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB disruption by modulating MMP-2 and MMP-9 [3] [4].
Histopathological Protection: H&E staining showed that this compound reduced neuronal degeneration, necrosis, and histopathological alterations in both cortex and hippocampus [3].
This compound demonstrates potential for addressing Alzheimer's disease pathology and cognitive dysfunction through multiple mechanisms:
Acetylcholinesterase Inhibition: this compound suppresses acetylcholinesterase activity, increasing acetylcholine availability and potentially improving cognitive function [1] [3].
Synaptic Plasticity Enhancement: this compound improved both NMDA receptor-dependent and -independent long-term potentiation (LTP) in the hippocampus and reduced trimethyltin-induced LTP impairment [1].
Neurite Outgrowth Promotion: In primary hippocampal neurons, this compound (20 μM) significantly promoted neurite outgrowth and accelerated neuronal maturation [9].
In models of depression and anxiety, this compound demonstrated significant therapeutic potential:
Antidepressant Effects: In maternal separation stress models, this compound (10-100 mg/kg) reduced immobility time in forced swimming tests and increased grooming activity in splash tests, indicating antidepressant-like effects [7].
Oxidative Stress Modulation: The antidepressant effects correlated with reduced MDA and nitrite levels alongside increased total antioxidant capacity in the hippocampus [7].
Monoamine Modulation: this compound inhibits monoamine oxidase-A (MAO-A) and modulates monoamine neurotransmission, potentially contributing to its antidepressant effects [1].
Rotenone-Induced Parkinson's Disease: Male Wistar rats receive rotenone (2 mg/kg, subcutaneous) daily for 35 days to induce Parkinson's-like pathology. This compound is administered (62.5-250 mg/kg, intragastric) 1 hour before rotenone injection [6]. Motor function is assessed using rotarod and stride length tests, while neuronal activity is measured via extracellular single-unit recordings in the striatum [6].
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by MCAO surgery in Sprague-Dawley rats. This compound pretreatment (125-250 mg/kg, oral) is administered for two weeks prior to surgery [3]. Infarct volume is measured using TTC staining, neurological deficits are scored, and BBB integrity is assessed through Evans blue extravasation and brain water content [3].
Maternal Separation Stress Model: NMRI mouse pups are separated from mothers for 3 hours daily from postnatal day 2-14 to induce depressive-like behaviors [7]. This compound (10-100 mg/kg, intraperitoneal) is administered during adulthood, with behavioral assessments including open field, forced swim, and splash tests [7].
Oxidative Stress Markers: Malondialdehyde (MDA) measured via thiobarbituric acid reactive substances (TBARS) assay; glutathione (GSH/GSSG) ratio assessed spectrophotometrically; superoxide dismutase (SOD) and catalase (CAT) activities evaluated using standard enzymatic assays [5] [7] [3].
Gene Expression Analysis: RT-PCR used to measure mRNA levels of MMP-2, MMP-9, inflammatory cytokines, and apoptotic factors [3].
Protein Expression and Phosphorylation: Western blotting and immunohistochemistry employed to assess protein levels, including α-synuclein, MAO-B, phosphorylated JNK, p38, PI3K, Akt, and Erk1/2 [9] [3] [6].
Enzyme Activity Assays: Gelatin zymography for MMP-2 and MMP-9 activities; acetylcholinesterase activity measured using colorimetric methods [3].
The following diagram illustrates a typical experimental workflow for evaluating this compound's neuroprotective effects:
Experimental workflow for evaluating this compound's neuroprotective effects in preclinical models.
Pharmacokinetic properties of this compound play a crucial role in its neuroprotective efficacy:
Bioavailability: this compound is readily absorbed following oral administration and demonstrates good bioavailability, with studies showing efficacy across various routes of administration including oral, intraperitoneal, and intragastric [5] [7] [6].
Blood-Brain Barrier Penetration: The lipophilic nature of this compound facilitates efficient blood-brain barrier penetration, enabling direct action on central nervous system targets [6].
Dose-Dependent Effects: Studies consistently demonstrate dose-dependent neuroprotective effects, with optimal efficacy observed at specific dosage ranges for different conditions: 62.5-250 mg/kg for Parkinson's models, 125-250 mg/kg for cerebral ischemia, and 10-100 mg/kg for depression models [5] [7] [3].
Toxicity Profile: this compound demonstrates a favorable safety profile in preclinical studies, with no significant toxicity observed at neuroprotective doses [9]. Cell viability assays in hippocampal neurons showed 96% viability even at the highest tested concentrations [9].
The multimodal activity of this compound against key pathological processes in neurological disorders positions it as a promising candidate for therapeutic development. Its simultaneous targeting of oxidative stress, neuroinflammation, apoptosis, and synaptic dysfunction represents a comprehensive approach that may prove more effective than single-target agents. The compound's acetylcholinesterase inhibitory activity combined with MAO-B inhibition and neurotrophic effects suggests potential for addressing multiple neurotransmitter systems implicated in various neurological disorders.
Future research should focus on:
Clinical Translation: Well-designed clinical trials are needed to establish efficacy and optimal dosing in human populations.
Formulation Development: Advanced delivery systems could enhance bioavailability and target engagement in the central nervous system.
Combination Therapies: Investigation of this compound as an adjunct to existing neurotherapeutics may reveal synergistic benefits.
Isomer-Specific Effects: Comparative studies of cis- and trans-anethole isomers could identify more potent and specific therapeutic agents.
Anethole, a primary bioactive compound found in anise, fennel, and star anise, demonstrates significant multi-mechanistic anti-inflammatory and neuroprotective properties. Preclinical evidence indicates its efficacy across a spectrum of neurological disease models by modulating key inflammatory pathways, reducing oxidative stress, and restoring neural homeostasis. Its ability to synergize with conventional chemotherapeutic agents like cisplatin also highlights its potential as an adjunct therapy. This review synthesizes the current molecular, cellular, and in vivo data to provide researchers and drug development professionals with a comprehensive assessment of this compound's pharmacology and therapeutic applicability for neuroinflammatory disorders.
Neuroinflammation, a complex immune response within the central nervous system (CNS), is a hallmark of numerous neurological disorders, including neurodegenerative diseases, chronic pain, and depression. The search for therapeutic agents that can effectively modulate this response with favorable safety profiles is a key focus in neuroscience drug discovery. This compound (1-methoxy-4-(1-propenyl)-benzene) is a terpenoid and the major constituent of various essential oils, notably from Pimpinella anisum L. (anise), Foeniculum vulgare (fennel), and Croton zehntneri [1] [2]. It exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being the dominant and pharmacologically relevant form found in nature [1] [3]. This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is widely used as a flavoring agent in the food and pharmaceutical industries [4] [5]. Beyond its aromatic qualities, this compound possesses a broad range of pharmacological activities, with its anti-inflammatory and antioxidant effects being central to its observed neuroprotective properties [1].
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and transcription factors. The following diagram illustrates the key molecular targets of this compound in glial cells (e.g., microglia) and neurons within the neuroinflammatory microenvironment.
This compound's molecular mechanism involves suppression of NF-κB and MAPK pathways, reducing pro-inflammatory mediator production.
Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to block the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, and COX-2 [1] [3]. This mechanism was confirmed in studies involving lipopolysaccharide (LPS)-induced periodontitis, where this compound significantly reduced serum levels of TNF-α and IL-1β [5].
Suppression of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are critically involved in stress and inflammatory responses. This compound inhibits the activation of these kinases, which are upstream regulators of cytokine production and apoptosis. In models of cerebral ischemia/reperfusion injury, this compound downregulated MAPK expression, contributing to its neuroprotective effects [1].
Downregulation of Pro-inflammatory Cytokines: Consistent with its upstream pathway inhibition, this compound treatment reliably reduces the levels of key pro-inflammatory cytokines. For instance, in a rat model of LPS-induced periodontitis, this compound at doses of 10 and 50 mg/kg significantly lowered plasma levels of TNF-α and IL-1β [5]. Similar effects, including reduced IL-6 levels, have been observed in models of neuropathic pain [3].
Extensive preclinical studies have demonstrated the therapeutic potential of this compound across a range of neurological conditions. The table below summarizes key quantitative findings from in vivo studies.
Table 1: Summary of this compound's Effects in Preclinical Neurological Disease Models
| Disease Model | Reported Dosages | Key Pharmacological Outcomes | Proposed Mechanisms |
|---|---|---|---|
| Neuropathic Pain [3] | Intragastric administration | ↓ Hyperalgesia & allodynia; ↓ TNF-α, IL-6, IL-1β; ↑ IL-10; ↓ glial cell activation. | Inhibition of neurogenic inflammation via MAPK & NF-κB pathways. |
| Depression (Maternal Separation) [6] | 10, 50, 100 mg/kg (i.p.) | ↓ Immobility time (FST); ↑ grooming time (Splash Test); ↓ MDA & nitrite; ↑ TAC in hippocampus. | Modulation of oxidative stress and nitrite imbalance in the hippocampus. |
| Diabetic Neuropathy [2] | Treatment of STZ-induced DM rats | Prevented DM-induced ↓ in nerve conduction velocity; prevented DM-induced ↑ in oxidative stress (thiol, TBARS, SOD, CAT). | Antioxidant activity and prevention of electrophysiological alterations. |
| Cerebral Ischemia/Reperfusion [1] | Not Specified | Prevented brain damage; ↓ TNF-α, caspase-3, BAX, MAPK expressions. | Anti-inflammatory, anti-apoptotic, and BBB-stabilizing effects. |
| Parkinson's Disease (Rotenone-induced) [1] | Not Specified | Improved cognitive performance, ↑ pain threshold, ↓ oxidative stress in hippocampus; improved motor function & BBB integrity. | Reduced α-synuclein expression, oxidative stress, and neuronal death. |
Beyond direct neuroprotection, this compound shows promise as an adjunct therapy in oncology. In oral squamous cell carcinoma (Ca9-22 cells), a low concentration of this compound (3 µM) potentiated the cytotoxic effects of cisplatin. The combination therapy led to enhanced apoptosis, increased reactive oxygen species (ROS) generation, mitochondrial stress, and inhibition of major cancer signaling pathways like MAPKase, beta-catenin, and NF-κB [7] [8]. This synergistic effect suggests that this compound could allow for dose reduction of conventional chemotherapeutics, potentially mitigating their neurotoxic and other side effects.
To facilitate reproducibility and further research, detailed methodologies for critical in vivo and molecular assays are provided below.
While this compound is recognized as safe for consumption as a flavoring agent, recent studies highlight important dose-dependent considerations for therapeutic development.
Renal Toxicity at High Doses: A 2025 study in Swiss mice found that this compound at doses of 125 mg/kg (twice daily) and 250 mg/kg significantly increased urinary proteinuria and interstitial inflammation, indicating mild, acute tubular injury [4] [9]. This effect was spontaneously reversible within approximately 4 weeks after cessation of treatment. The study concluded that a dose of 100 mg/kg did not produce significant renal toxicity [9].
General Safety: this compound is considered non-genotoxic and non-carcinogenic at low doses [4] [5]. The cis-anethole isomer is associated with higher toxicity, but it is typically present in minimal quantities in naturally sourced this compound, which is predominantly the trans-isomer [3].
The body of preclinical evidence firmly establishes this compound as a compelling candidate for the management of neuroinflammatory disorders. Its efficacy stems from a multi-targeted mechanism that concurrently addresses inflammation, oxidative stress, and apoptosis. The ability to synergize with existing chemotherapeutic agents further broadens its potential application.
For clinical translation, future work should prioritize:
Anethole (1-methoxy-4-(1-propenyl)-benzene) is a phenylpropanoid compound that demonstrates significant antioxidant capabilities through multiple mechanistic pathways. This comprehensive technical review synthesizes current scientific evidence from preclinical studies showing that this compound counteracts oxidative stress via direct free radical scavenging, enhancement of endogenous antioxidant systems, modulation of mitochondrial function, and regulation of critical cell signaling pathways. The compound shows particular promise for addressing oxidative damage in neurological disorders, metabolic diseases, and cardiovascular conditions. Research indicates consistent dose-dependent effects across various experimental models, with optimal efficacy observed at specific concentration ranges. However, further clinical validation is required to establish standardized dosing protocols, bioavailability parameters, and safety profiles for human therapeutic applications. This review provides researchers and drug development professionals with detailed mechanistic insights, quantitative data summaries, and experimental methodologies to advance the investigation of this compound as a potential therapeutic agent against oxidative stress-related pathologies.
This compound (C10H12O) is an aromatic compound existing as cis and trans isomers, with the trans-anethole isomer being predominant in nature and responsible for the characteristic sweet, anise-like flavor [1]. This phenylpropanoid represents the major bioactive constituent (comprising up to 90%) of essential oils from several medicinal plants, including star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare) [2]. The compound's lipophilic nature and phenylpropenoid structure contribute to its biological activities, particularly its ability to interact with cellular membranes and penetrate biological barriers [3]. This compound is widely utilized as a flavoring agent in the food industry, as a fragrance component in cosmetics, and has a history of use in traditional medicine for various ailments [4].
Oxidative stress represents a fundamental pathological mechanism underlying numerous chronic diseases, occurring when the production of reactive oxygen species (ROS) exceeds the cellular antioxidant defense capacity [5]. Excessive ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, damage critical cellular components through lipid peroxidation, protein denaturation, and DNA damage [6]. Mitochondria serve as both primary sources and key targets of ROS, creating a vicious cycle of oxidative damage that impairs cellular energetics and function [7]. This oxidative damage cascade contributes significantly to the pathogenesis of neurodegenerative disorders (Parkinson's and Alzheimer's diseases), metabolic conditions (diabetes, non-alcoholic fatty liver disease), cardiovascular diseases (ischemia-reperfusion injury, atherosclerosis), and the aging process itself [1] [3] [8]. The central role of oxidative stress in these diverse conditions has motivated extensive research into therapeutic antioxidants that can disrupt this destructive cycle.
This compound demonstrates potent direct antioxidant effects through multiple complementary mechanisms that neutralize reactive oxygen species and prevent oxidative damage:
Free Radical Scavenging: this compound effectively scavenges and neutralizes free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, with studies reporting EC50 values of 6.97 ± 0.004 µg/mL for this compound-rich essential oil in ABTS assays, outperforming some standard antioxidants [4]. The compound's phenolic structure enables hydrogen atom donation to radical species, converting them to more stable, non-radical forms and terminating chain propagation in lipid peroxidation processes [1].
Metal Chelation: this compound demonstrates metal ion chelation capacity, particularly for iron and copper ions that catalyze Fenton reactions and accelerate oxidative processes. By binding these pro-oxidant metals, this compound prevents metal-accelerated oxidation processes and reduces the generation of highly reactive hydroxyl radicals [1].
Lipid Peroxidation Inhibition: this compound significantly reduces lipid peroxidation as evidenced by decreased malondialdehyde (MDA) levels in various tissues. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity, indicating protection against oxidative membrane damage [6].
Beyond direct free radical neutralization, this compound potentiates endogenous cellular defenses through multiple pathways:
Glutathione System Modulation: this compound significantly elevates glutathione (GSH) levels, a critical intracellular antioxidant, while simultaneously increasing the activity of glutathione-related enzymes such as glutathione-S-transferase [2]. This dual action enhances both the capacity and functionality of this essential antioxidant system.
Antioxidant Enzyme Activation: this compound treatment increases the activity and expression of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) [5] [8]. This upregulation strengthens the cellular defense network against oxidative insults.
Oxidative Stress Marker Reduction: In various disease models, this compound consistently reduces biomarkers of oxidative damage, including protein carbonylation, nitrotyrosine formation, and DNA oxidation products, indicating comprehensive protection across multiple cellular components [6].
This compound provides targeted mitochondrial protection through several distinct mechanisms that preserve mitochondrial function and reduce ROS production at its source:
Complex I ROS Suppression: this compound trithione, a derivative, acts as a specific mitochondrial ROS blocker at complex I of the electron transport chain without impairing electron transfer or ATP production. This selective action reduces mitochondrial ROS generation at its primary source while maintaining energy metabolism [7].
Mitochondrial Biogenesis Enhancement: this compound treatment promotes mitochondrial biogenesis and improves mitochondrial quality control mechanisms, thereby enhancing overall mitochondrial function and cellular energy capacity [8].
Mitochondrial Membrane Stabilization: this compound protects mitochondrial membranes against oxygen deprivation and maintains mitochondrial membrane potential (ΔΨm), preventing the mitochondrial permeability transition that precedes apoptosis [1] [3].
The antioxidant effects of this compound are mediated through regulation of critical cell signaling pathways that control oxidative stress responses and cellular survival:
mTOR/PPARγ Axis Regulation: this compound suppresses adipogenic differentiation in human mesenchymal stem cells through down-regulation of the Akt-mTOR-p70S6K-PPARγ pathway while simultaneously up-regulating AMPK activity. This pathway modulation contributes to reduced oxidative stress during differentiation processes [9].
SHH Pathway Activation: In porcine embryo models, this compound supplementation (0.5 mg/mL) activates the sonic hedgehog (SHH) signaling pathway, increasing expression of PTCH, SMO, and GLI genes. This pathway activation enhances embryonic development competence under oxidative stress conditions [5].
Inflammatory Pathway Suppression: this compound inhibits NF-κB signaling and reduces the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which are known to stimulate ROS production through activation of NADPH oxidase systems [1] [2].
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antioxidant effects:
Figure 1: Comprehensive diagram illustrating the multiple molecular mechanisms through which this compound exerts its antioxidant effects, including direct free radical neutralization, enhancement of endogenous antioxidant systems, and regulation of critical cell signaling pathways.
Substantial experimental evidence demonstrates the efficacy of this compound in reducing oxidative stress markers across various disease models. The following table summarizes key quantitative findings from preclinical studies:
Table 1: Quantitative Effects of this compound on Oxidative Stress Markers in Neurological and Metabolic Disorders
| Disease Model | This compound Dose | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| Rotenone-induced Parkinson's disease (Rat) | 62.5, 125, 250 mg/kg | 35 days | ↓ MDA (striatum), ↑ SOD activity, ↓ α-synuclein expression, improved motor function | [6] |
| Type 2 Diabetes (Rat) | 20, 40, 80 mg/kg | 45 days | ↓ Blood glucose, HbA1c, ↑ hepatic glycogen, improved β-cell function | [8] |
| Cerebral ischemia/reperfusion injury | 250 mg/kg | Single dose | ↓ TNF-α, caspase 3, BAX, MAPK expressions, reduced infarct volume | [1] |
| NAFLD/NASH model (Mouse) | 125 mg/kg | 8 weeks | ↓ Hepatic steatosis, inflammation, fibrosis, improved liver function | [1] |
| Porcine embryo development | 0.5 mg/mL | 6 days | ↓ ROS, ↑ GSH, improved mitochondrial function, enhanced blastocyst formation | [5] |
Standardized in vitro assays provide consistent evidence of this compound's free radical scavenging capacity and antioxidant potential. The data below compares this compound's performance across established antioxidant evaluation methods:
Table 2: In Vitro Antioxidant Activity of this compound and this compound-Rich Extracts
| Assay Method | Sample Type | EC50/IC50 Value | Reference Compound | Reference |
|---|---|---|---|---|
| ABTS radical scavenging | This compound-rich essential oil | 6.97 ± 0.004 µg/mL | Ascorbic acid (reference) | [4] |
| ABTS radical scavenging | Pure this compound | 9.48 ± 0.048 µg/mL | Ascorbic acid (reference) | [4] |
| DPPH radical scavenging | Fennel seed extract | Significant activity at 50 µg/mL | Not specified | [8] |
| Lipid peroxidation inhibition | Pure this compound | Reduced MDA in striatum | Rotenone control | [6] |
| FRAP assay | This compound-rich essential oil | Significant reducing power | Ascorbic acid (reference) | [10] |
Standardized in vitro methods provide controlled systems for evaluating this compound's antioxidant mechanisms and efficacy. The following protocols represent established approaches:
Cell Culture Systems: For neurological applications, SH-SY5Y neuroblastoma cells or primary neuronal cultures are maintained in DMEM/F12 medium with 10% FBS and treated with this compound (typically 50-250 μM) prior to oxidative stress induction using H₂O₂ (100-500 μM) or rotenone (10-100 nM) [9] [6]. For cardiovascular research, H9C2 cardiomyocytes are cultured and subjected to hypoxia/reoxygenation injury using a modular incubator chamber with 94% N₂, 5% CO₂, and 1% O₂ for 4-24 hours followed by reoxygenation, with this compound treatment (50-200 μM) applied before hypoxia [3].
Free Radical Scavenging Assays: The DPPH assay is performed by adding 0.1 mL of this compound solution (in methanol) to 3.9 mL of DPPH solution (0.025g/L), incubating for 30 minutes in darkness, and measuring absorbance at 515 nm [10]. The ABTS assay involves generating the ABTS•+ cation by reacting ABTS solution (7mM) with potassium persulfate (2.45mM) for 12-16 hours, then diluting to absorbance 0.70±0.02 at 734 nm before adding this compound samples and measuring decolorization after 6 minutes [4].
Biochemical Analysis: Intracellular ROS is measured using DCFDA (10 μM), with fluorescence measured at excitation 485 nm/emission 535 nm [9]. GSH levels are quantified using DTNB (Ellman's reagent), measuring absorbance at 412 nm [5]. Lipid peroxidation is assessed via malondialdehyde (MDA) measurement using thiobarbituric acid reactive substances (TBARS) assay [6].
Animal models provide critical insights into this compound's antioxidant efficacy in complex biological systems with clinical relevance:
Neurodegenerative Disease Models: For Parkinson's research, rotenone-induced models in Wistar rats (2 mg/kg, s.c., daily for 35 days) with concurrent this compound treatment (62.5-250 mg/kg, i.g.) effectively replicate key features including striatal dopamine depletion, α-synuclein aggregation, and motor deficits while allowing assessment of this compound's neuroprotective effects [6]. For cerebral ischemia, middle cerebral artery occlusion models with this compound pretreatment (125-250 mg/kg) evaluate protection against ischemia-reperfusion injury [1].
Metabolic Disease Models: High-fat diet/streptozotocin-induced type 2 diabetes models in rodents treated with this compound (20-80 mg/kg for 45 days) assess effects on hyperglycemia, insulin resistance, and pancreatic β-cell function [8]. NAFLD/NASH models using methionine-choline-deficient diets with this compound supplementation evaluate improvements in hepatic steatosis, inflammation, and oxidative stress markers [1].
Cardiovascular Models: Myocardial ischemia-reperfusion in Langendorff-perfused hearts or in vivo coronary occlusion models assess this compound's cardioprotective effects, measuring infarct size, cardiac enzymes, and mitochondrial function [3] [7].
The following diagram illustrates a standardized experimental workflow for evaluating this compound's antioxidant effects in preclinical models:
Figure 2: Standardized experimental workflow for evaluating this compound's antioxidant effects, incorporating both in vitro and in vivo approaches with comprehensive biochemical, histological, and molecular analyses.
This compound demonstrates significant neuroprotective potential across multiple experimental models of neurological disease, primarily through its multifaceted antioxidant mechanisms:
Parkinson's Disease Protection: In rotenone-induced Parkinson's models, this compound treatment (125-250 mg/kg) significantly preserved striatal dopamine function, reduced α-synuclein aggregation, and improved motor performance on rotarod and stride length tests. These benefits correlated with reduced oxidative stress markers (MDA) and enhanced antioxidant defenses (SOD, GSH) in nigrostriatal pathways [6]. The compound also maintained blood-brain barrier integrity and modulated neuronal firing rates in the striatum, indicating comprehensive protection against Parkinson's pathology.
Alzheimer's Disease Applications: this compound has demonstrated potential in Alzheimer's models through acetylcholinesterase inhibition, reduction of β-amyloid toxicity, and improvement of synaptic plasticity. Studies report enhanced long-term potentiation and reduced trimethyltin-induced synaptic plasticity deficits with this compound treatment, suggesting cognitive benefits [1].
Cerebral Ischemia Protection: In stroke models, this compound pretreatment (250 mg/kg) significantly reduced cerebral infarct volume, decreased blood-brain barrier permeability, and improved neurological outcomes through downregulation of pro-apoptotic factors (caspase-3, BAX) and inhibition of inflammatory mediators (TNF-α, MAPK) [1] [3].
This compound's antioxidant properties translate to beneficial effects in metabolic disorders and cardiovascular conditions characterized by oxidative stress:
Diabetes and Complications: this compound treatment (20-80 mg/kg) in diabetic models normalized blood glucose levels, improved insulin sensitivity, and protected pancreatic β-cell function. The compound also prevented diabetic complications, demonstrating anti-cataract effects through aldose reductase inhibition and restoration of lens antioxidant status [8].
Nonalcoholic Fatty Liver Disease: In NAFLD models, this compound supplementation attenuated hepatic steatosis, reduced inflammatory infiltration, and decreased liver fibrosis through modulation of oxidative stress and inflammatory pathways. These effects involved reduced hepatic MDA and increased GSH levels, indicating improved redox balance [1] [8].
Cardiovascular Protection: In H9C2 cardiomyocytes subjected to hypoxia/reoxygenation injury, this compound treatment suppressed ROS generation, prevented mitochondrial membrane potential dissipation, and reduced DNA double-strand breaks [3]. These cellular benefits translated to improved functional recovery in ex vivo heart models, suggesting potential for ischemic heart disease applications.
Translating this compound research into clinical applications requires careful consideration of several key factors:
Bioavailability and Formulation: While this compound demonstrates good lipophilicity for membrane penetration, its volatility and sensitivity to oxidation present formulation challenges. Potential solutions include encapsulation approaches, structural analogs like this compound trithione, and prodrug strategies to enhance stability and bioavailability [7].
Dosing Optimization: Preclinical studies indicate dose-dependent effects with typical effective doses ranging from 50-250 mg/kg in rodent models. However, the translation to human equivalents requires careful pharmacokinetic studies, particularly given potential differences in metabolism between species [6] [8].
Safety Profile: Current evidence suggests favorable toxicity profiles at therapeutic doses, with no genotoxic effects based on Allium cepa assay mitotic index values (11.11% for this compound-rich essential oil vs. 12.33% for pure this compound) [4]. However, comprehensive toxicological assessments including chronic exposure studies are needed for clinical development.
Significant knowledge gaps remain despite substantial progress in understanding this compound's antioxidant properties. Future research should prioritize:
Clinical Translation: Well-designed human clinical trials are urgently needed to establish this compound's efficacy, optimal dosing, and safety profile in humans. Initial Phase I studies should focus on pharmacokinetics and bioavailability of different formulations [8].
Mechanistic Elucidation: Further investigation is required to fully characterize this compound's molecular targets, particularly its specific interactions with mitochondrial complex I and downstream effects on redox signaling pathways [7].
Combination Therapies: Research should explore synergistic combinations of this compound with other antioxidant or anti-inflammatory agents to potentially enhance efficacy while reducing individual compound doses [1].
Isomer-Specific Effects: Most studies do not differentiate between cis and trans this compound isomers. Future research should characterize potential differences in antioxidant potency, mechanism, and metabolism between these isoforms [1].
Formulation Development: Advanced drug delivery systems should be investigated to improve this compound's stability, bioavailability, and target tissue accumulation, potentially including nanoparticle encapsulation or phospholipid complexation [3].
The following diagram outlines the primary and secondary pathways through which anethole is proposed to affect the central nervous system, based on current preclinical evidence.
Figure 1: Proposed pathways for this compound's modulation of the CNS, highlighting primary and secondary mechanisms.
The exact nature of this compound's interaction with the GABA system is not fully defined, but research suggests two main pathways [1]:
These GABAergic actions are believed to underpin several of its observed neurological effects, such as anxiolytic (anti-anxiety) and anticonvulsant (anti-seizure) properties [1].
This compound's overall neuropharmacological profile is strengthened by robust secondary mechanisms that contribute to a healthy neuronal environment [1].
These mechanisms work in concert to produce the neuroprotective effects illustrated in Figure 1, which include protection against cerebral ischemia, improved recovery from nerve damage, and reduced pathology in models of Parkinson's disease [1].
The table below summarizes key experimental findings that demonstrate how this compound's mechanisms translate into measurable neuropharmacological outcomes.
| Pharmacological Effect | Experimental Findings / Proposed Mechanism | Research Models |
|---|---|---|
| Anticonvulsant | Influenced activity of Ca2+ channels and K+-activated Ca2+ channels; altered cell membrane potential and neurotransmission; reduced oxidative stress [1]. | Animal seizure models [1]. |
| Anxiolytic | Alleviated anxiety-related behaviors; linked to modulation of GABAergic and other neurotransmitter systems [1]. | Rodent behavioral models [1]. |
| Neuroprotective | Inhibited excitotoxicity, oxidative stress, and mitochondrial dysfunction; prevented ischemic neuronal damage; improved blood-brain barrier function [1]. | Models of cerebral ischemia, Parkinson's disease, and sciatic nerve injury [1]. |
| Memory Improvement | Improved memory performance; suppressed acetylcholinesterase activity in Alzheimer's disease models; improved hippocampal long-term potentiation (LTP) [1]. | Animal models of memory deficit and Alzheimer's disease [1]. |
Common experimental approaches for studying this compound's effects on the GABA system and broader neuropharmacology include:
Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a naturally occurring aromatic phenylpropene compound that serves as the principal bioactive component in essential oils derived from various plants, including star anise (Illicium verum), anise (Pimpinella anisum), fennel (Foeniculum vulgare), and basil. [1] [2] This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being dominant in nature and responsible for the characteristic sweet, anise-like aroma. [3] this compound represents more than 90% of the essential oil composition in star anise and anise seeds, while occurring in lower concentrations (0.08%-6.1%) in other plants like lemon balm, cilantro, and basil. [4]
This compound demonstrates significant anti-inflammatory properties through multiple mechanisms. Experimental studies have shown that this compound effectively inhibits the formation of inflammatory exudate and migration of leukocytes in models of pleurisy induced by carrageenan and ear edema induced by croton oil. [4] The compound reduces the production of key pro-inflammatory cytokines including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6, while also suppressing the activity of cyclooxygenase-2 (COX-2) and decreasing nitric oxide (NO) and prostaglandin levels. [4] [3] The analgesic properties of this compound appear to be specifically linked to its anti-inflammatory mechanisms rather than central nervous system effects, as it demonstrates efficacy in inflammatory pain models but not in neuropathic pain tests. [4]
Research conducted over the past decade has revealed that this compound possesses multifaceted anticancer activities against various cancer types, including breast, prostate, lung, colorectal, and oral cancers. [7] [8] The compound exerts its anticancer effects through several complementary mechanisms: inducing apoptosis through activation of caspases 3, 9 and PARP1 cleavage; causing cell cycle arrest at G1/S or G2/M checkpoints; exhibiting anti-proliferative and anti-angiogenic effects; and modulating critical signaling pathways including NF-κB, MAPK, Wnt, PI3K/Akt/mTOR, and caspases. [7] [8] Notably, this compound has demonstrated synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicity, suggesting potential for combination therapies. [7]
Recent studies have illuminated the significant neuropharmacological potential of this compound, demonstrating effects on various neurological processes and conditions. [3] The compound exhibits neuroprotective properties through modulation of monoamines, GABAergic and glutamatergic neurotransmission, coupled with its anti-inflammatory and antioxidative stress capabilities. [3] Specific neurological effects demonstrated in preclinical models include anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement activities. [3] The antidepressant-like effects of this compound appear linked to its ability to modulate oxidative stress and nitrite imbalance in the hippocampus, as evidenced in maternal separation stress models in mice. [9]
Table 1: Comprehensive Summary of this compound's Pharmacological Activities
| Activity | Models/Assays Used | Key Findings | Effective Concentrations/Doses |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced pleurisy, Croton oil ear edema, LPS-induced periodontitis | Reduced leukocyte migration, TNF-α, IL-1β, IL-6, COX-2, NO, prostaglandins | 62.5-500 mg/kg (in vivo); [4] [3] |
| Anticancer | MCF-7, PC-3, Ca9-22 cancer cell lines | Induced apoptosis, cell cycle arrest, modulated NF-κB, MAPK, Wnt pathways | 0.3-30 μM (in vitro); [7] [8] |
| Antioxidant | ABTS, DPPH, FRAP, MDA assays | Scavenged free radicals, reduced lipid peroxidation, increased glutathione | EC50 6.97-9.48 μg/mL (ABTS); [3] [5] |
| Neuroprotective | Maternal separation, Rotenone-induced Parkinson's, Cerebral ischemia | Modulated monoamines, GABA, glutamate; reduced oxidative stress, inflammation | 10-100 mg/kg (in vivo); [3] [9] |
| Antinociceptive | Acetic acid writhing, Formalin test, Glutamate test | Reduced inflammatory pain, no effect on neuropathic pain | 62.5-500 mg/kg (in vivo); [4] |
| Antimicrobial | Various bacterial and fungal strains | Moderate activity against specific pathogens | MIC 20-75 μg/mL; [5] |
Beyond the major therapeutic areas above, this compound demonstrates several other valuable pharmacological properties:
Antioxidant Effects: this compound exhibits direct free radical scavenging capabilities, neutralizing reactive oxygen species (ROS) while enhancing intracellular defense mechanisms through increased glutathione levels and glutathione-S-transferase activity. [4] [3] The compound also reduces lipid peroxidation and chelates metal ions to prevent metal-accelerated oxidation processes. [3]
Antimicrobial Activity: While demonstrating selective rather than broad-spectrum antimicrobial properties, this compound shows efficacy against specific pathogens including Salmonella typhimurium, Streptococcus mutans, and Aspergillus fumigatus. [5]
Gastroprotective Effects: Research indicates that this compound displays gastroprotective potential by increasing the surface mucous layer, suggesting therapeutic applications for gastric ulcers. [10]
Metabolic Effects: Studies report anti-diabetic activity for this compound, with an EC50 of 22.35 ± 0.121 μg/mL demonstrated in relevant assays. [5]
This compound exerts its anti-cancer effects through multi-targeted modulation of critical oncogenic signaling cascades. In oral cancer cells (Ca9-22), treatment with this compound activates both the intrinsic and extrinsic apoptosis pathways through cleavage of caspase-3, caspase-9, and PARP1. [8] Simultaneously, this compound suppresses survival signaling by inhibiting the NF-κB pathway and modulating all three branches of the MAPK cascade (ERK1/2, p38, Jnk). [8] The compound also downregulates Wnt/β-catenin signaling and epithelial-mesenchymal transition (EMT) markers while upregulating cyclin-dependent kinase inhibitor (p21WAF1) and p53 tumor suppressor expression. [8] These coordinated actions result in cell cycle arrest, inhibition of migration, and ultimately apoptosis of cancer cells while sparing normal cells.
This compound's multi-targeted approach to cancer cell inhibition through apoptosis induction, survival pathway blockade, and tumor suppressor activation.
In the nervous system, this compound employs a multi-mechanistic approach to exert neuroprotective and psychotropic effects. The compound modulates monoaminergic neurotransmission by inhibiting monoamine oxidase-A (MAO-A) activity, thereby increasing available monoamines like serotonin and dopamine. [3] [9] Additionally, this compound influences GABAergic and glutamatergic systems, potentially contributing to its anxiolytic and anticonvulsant properties. [3] A crucial aspect of its neuroprotection involves the reduction of oxidative stress through decreased hippocampal malondialdehyde (MDA) levels and increased glutathione, coupled with anti-inflammatory effects via suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in neural tissues. [3] [9] These combined actions on neurotransmission, oxidative balance, and neuroinflammation underlie the observed antidepressant, anxiolytic, and neuroprotective efficacy in experimental models.
Multi-mechanistic neurological actions of this compound involving neurotransmitter modulation, oxidative stress reduction, and neuroinflammation control.
Anti-cancer Activity Protocols:
Antioxidant Activity Protocols:
Antinociceptive Activity Protocols:
Antidepressant Activity Protocols:
Table 2: Detailed Experimental Models and Parameters for this compound Pharmacological Testing
| Assay Type | Specific Model/Test | Key Parameters Measured | Positive Controls | Typical Duration |
|---|---|---|---|---|
| In Vitro Anti-cancer | MTT assay, Annexin V/PI staining, Colony formation | Cell viability, apoptosis rate, colony formation capacity | Cisplatin, Doxorubicin | 24-48 hours (2 weeks for colony) |
| In Vitro Antioxidant | ABTS, DPPH, FRAP assays | Radical scavenging, reducing power | Ascorbic acid, Trolox | 10-30 minutes |
| In Vivo Antinociceptive | Acetic acid writhing, Formalin test | Number of writhes, flinches, licking time | Indomethacin | 20-40 minutes |
| In Vivo Antidepressant | Forced swim test, Splash test | Immobility time, grooming duration | Imipramine, Fluoxetine | 5-6 minutes |
| In Vivo Locomotor | Open field test | Horizontal and vertical movements | Diazepam | 5 minutes |
| Toxicological | Plasma transaminases, Histological analysis | AST, ALT levels, tissue morphology | Vehicle control | 7 days to 4 weeks |
While comprehensive pharmacokinetic studies in humans are limited, available preclinical data provide insights into this compound's absorption and metabolic fate. After oral administration, this compound is efficiently absorbed from the gastrointestinal tract and undergoes hepatic metabolism as the primary clearance route. [7] The compound demonstrates a favorable distribution profile, with studies indicating accumulation in tissues including the liver, lungs, and brain, which may explain its efficacy in conditions affecting these organs. [2] The metabolic pathways involve oxidation and conjugation reactions, with urinary excretion representing the primary elimination route. [7]
This compound demonstrates a favorable safety profile in preclinical studies. Investigations have shown that this compound administration does not significantly alter plasma levels of transaminases (aspartate transaminase and alanine transaminase) or cause morphological and histological changes in hepatic tissue when administered for 7 days. [4] Genotoxicity assessments using the Allium cepa assay have revealed no significant genotoxic effects, with mitotic index values of 11.11% for this compound-rich essential oil and 12.33% for pure this compound compared to controls. [5] However, caution has been suggested for specific populations, including pregnant women, breastfeeding mothers, patients with endometriosis and estrogen-dependent cancers, and those with bleeding disorders, based on traditional use patterns and limited reports. [10]
This compound represents a highly promising natural compound with demonstrated efficacy across multiple therapeutic domains, particularly in inflammation, cancer, and neurological disorders. Its multi-targeted mechanism of action, favorable safety profile, and ability to synergize with conventional therapeutics position it as an attractive candidate for drug development. [2] [7] The compound's established use in food and fragrance industries provides preliminary safety data that can inform pharmaceutical development.
Significant research gaps remain that warrant further investigation. Future studies should prioritize:
The biosynthesis of t-anethole (1-methoxy-4-[(E)-prop-1-enyl]benzene) follows a two-step pathway within the broader phenylpropanoid metabolism [1] [2] [3]. The process converts amino acid precursors into the final volatile compound.
The two-step this compound biosynthetic pathway from L-Phenylalanine.
The following table summarizes the quantitative kinetic data for the two dedicated enzymes in the pathway, which have been isolated and characterized from anise (Pimpinella anisum) [1].
| Enzyme | Gene Name | Reaction Catalyzed | Substrates | Apparent Km (μM) | Product Specificity |
|---|---|---|---|---|---|
| t-Anol/Isoeugenol Synthase 1 (AIS1) | AIS1 | NADPH-dependent reduction and side-chain rearrangement | Coumaryl acetate | 145 [1] | t-Anol (and isoeugenol from coniferyl acetate) [1] |
| t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1) | AIMT1 | S-adenosyl-L-methionine-dependent methylation | t-Anol | 54.5 (for AdoMet) [1] | t-Anethole (High specificity for C7-C8 double bond substrates) [1] |
AIS1 is highly specific for substrates with a hydroxyl group at the para position and shows a strong preference for generating products with the double bond between C7 and C8. AIMT1 also shows a marked preference for substrates with this same double bond configuration, being 10-fold more active with t-anol over chavicol (which has a C8-C9 double bond) [1].
For researchers investigating this pathway in new plant systems, modern genomics and transcriptomics offer powerful tools. The following workflow, derived from a fennel transcriptome study, outlines a standard operational procedure [4].
General workflow for elucidating biosynthetic pathways using transcriptomics.
Key methodological details from these studies include:
This compound biosynthesis occurs in several aromatic plants across different families, making them relevant model systems for research [1] [2]. The compound is of significant interest for its pharmacological properties and industrial applications [7] [3] [8].
The following table summarizes the core quantitative and qualitative differences between the cis (Z) and trans (E) isomers of anethole, which are critical for safety and efficacy evaluations in research and development.
| Parameter | trans-Anethole (TA) | cis-Anethole (CA) |
|---|---|---|
| Chemical Structure | (E)-1-methoxy-4-(prop-1-en-1-yl)benzene [1] | (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene [2] |
| Natural Abundance | Dominant isomer (>90% in anise, star anise, fennel oils) [1] [2] | Minor component [2] |
| Organoleptic Properties | Sweet, pleasant anise-like odor and flavor [1] [2] | Unpleasant scent and flavor [3] |
| Relative Acute Toxicity | Lower toxicity (Oral LD₅₀ in Rabbit: 2090 mg/kg) [4] | 15 to 38 times more toxic than TA in animals [5] |
| Safety & Regulatory Status | Generally Recognized As Safe (GRAS) [1]; permitted flavoring agent [5] | Strictly limited in flavors due to high toxicity [5] |
| Key Pharmacological Activities | Antioxidant, anti-inflammatory, neuroprotective, anticancer, insecticidal [1] [2] [6] | Limited data due to toxicity concerns; one study suggests distinct psychotropic action [7] |
| Stability | Stable under standard conditions | Forms readily from TA under acidic conditions or UV exposure [3] |
For researchers aiming to work with or analyze these isomers, understanding their interconversion and separation is crucial. Below are detailed methodologies for key experimental procedures cited in the literature.
This protocol studies the stability of trans-anethole under acidic conditions, which leads to the formation of the toxic cis isomer and various dimers.
This method details the conversion of the trans to the cis isomer using light energy.
This protocol is essential for quantifying the ratio of trans-anethole in natural sources, which is critical for quality control.
The pharmacological effects of trans-anethole are mediated through the modulation of multiple cellular pathways. The following diagram synthesizes its key neuroprotective and anticancer mechanisms as described in the literature.
Diagram 1: Key neurological and anticancer mechanisms of trans-anethole. It acts through multi-target pathways involving neurotransmitter modulation, oxidative stress reduction, anti-inflammation, apoptosis induction, and cell cycle arrest [2] [6].
The table below outlines the fundamental identifiers and regulatory standing of anethole.
| Property | Details |
|---|---|
| IUPAC Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene [1] |
| CAS Numbers | 4180-23-8 (trans-Anethole, food-grade); 25679-28-1 (cis-Anethole) [2] |
| Predominant Isomer | trans-Anethole (approx. 90% of natural this compound) [2] |
| Primary Source | Essential oils of anise, star anise, and fennel [1] [3] |
| Regulatory Status (USA) | Generally Recognized As Safe (GRAS) as a flavoring substance [1] [3] [4] |
| JECFA Conclusion | "No safety concern at current levels of intake when used as a flavoring agent" [1] |
Understanding the metabolic pathways of trans-anethole is crucial for interpreting its toxicological profile. The compound undergoes rapid and extensive metabolism, primarily in the liver [4].
This compound undergoes three primary metabolic pathways: O-demethylation, side-chain oxidation, and epoxidation [5] [6]. The reactive epoxide intermediate is effectively detoxified via conjugation with glutathione and further processed into mercapturic acids like S-[1-(4'-methoxyphenyl)-2-hydroxypropane]-N-acetylcysteine, which are excreted in urine [5].
The species-specific hepatotoxicity observed at high doses is linked to metabolic saturation. In rodents, high doses can overwhelm these detoxification pathways, particularly the conjugation with glutathione, allowing the reactive epoxide to cause liver damage. This mechanism is considered a threshold-based, non-genotoxic event [7] [4].
The table below consolidates quantitative data from pivotal animal studies on this compound.
| Study Type | Species | Dose & Duration | Key Findings | Reference |
|---|
| Chronic Toxicity/Carcinogenicity | Sprague-Dawley Rats (312/sex) | 0, 0.25%, 0.5%, 1% in diet for 117-121 wk. Intake: 105-550 mg/kg/day [7] | • Dose-dependent transient retardation of body-weight gain. • Increased incidence of hepatic lesions (altered cell foci, nodular hyperplasia, benign & malignant tumors) in female rats at the highest dose (1%). • No excess mortality caused by treatment. • Conclusion: Effects are not of genetic origin; the low incidence of tumors is restricted to a single species, sex, and the highest dose. | Truhaut et al., 1989 [7] | | Anti-inflammatory Activity | Male Wistar Rats | 10 or 50 mg/kg, i.p. for 10 days in LPS-induced periodontitis model [3] | • Significant suppression of IL-1β and TNF-α production compared to LPS-treated controls. • Effect was comparable to anti-inflammatory drug ketoprofen. • Suggests a potent inhibitory effect on inflammation. | 2014 Study [3] | | Metabolism | Rats & Mice | Single 250 mg/kg oral dose [5] | • Rapid and essentially quantitative (>95%) recovery of radioactivity. • Majority excreted in 0-24 hour urine. • 18 urinary metabolites identified, confirming three primary metabolic pathways. | 1996 Study [5] |
For researchers looking to replicate or build upon existing work, here is a detailed methodology from a key anti-inflammatory study [3]:
This compound presents a promising bioactive compound with demonstrated anti-inflammatory and potential anti-cancer properties [3] [8]. Its safety profile is well-characterized, showing a clear threshold for toxicity that is orders of magnitude above expected human exposure from flavor use. For therapeutic development, careful attention must be paid to dose-setting to avoid metabolic saturation and the resulting hepatotoxicity observed in chronic, high-dose rodent studies. Its non-genotoxic mechanism and established metabolic pathways provide a solid foundation for rational risk assessment.
Trans-anethole (1-methoxy-4-(1-propenyl)benzene) is a primary bioactive compound found in fennel seeds (Foeniculum vulgare Mill.), representing approximately 60-70% of the essential oil composition according to most analytical studies. [1] This aromatic phenylpropene derivative is responsible for the characteristic anise-like odor and flavor of fennel, and possesses significant pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and spasmolytic activities. [1] [2] [3] Fennel itself is a diploid, perennial aromatic plant belonging to the Umbelliferae (Apiaceae) family, with a long history of use in traditional medicine and culinary applications worldwide. [1] The extraction and purification of trans-anethole from fennel seeds has gained considerable interest in pharmaceutical, food, and cosmetic industries due to its broad therapeutic potential and natural origin.
The significance of developing optimized extraction protocols for trans-anethole stems from its diverse applications and biological activities. Recent research has identified TRPA1 channels as molecular targets of trans-anethole, providing mechanistic insights into its analgesic and anti-inflammatory properties. [3] Unlike electrophilic TRPA1 agonists such as allyl isothiocyanate (AITC), trans-anethole acts as a selective, non-electrophilic agonist that activates TRPA1 through interaction with specific menthol/propofol binding sites involving amino acids S873 and T874, without inducing significant nocifensive behaviors in experimental models. [3] This unique mechanism makes trans-anethole an attractive candidate for drug development, particularly for pain management and inflammatory conditions.
Various extraction methods have been employed for the isolation of trans-anethole from fennel seeds, each with distinct advantages, limitations, and suitability for specific applications. The choice of extraction method significantly impacts not only the extraction yield but also the chemical composition of the resulting extract, particularly the relative concentration of trans-anethole compared to other constituents such as estragole, fenchone, and limonene. [1] [4] [2] Selection of an appropriate extraction method depends on multiple factors including the desired purity, equipment availability, scalability requirements, and environmental considerations.
Table 1: Comparison of Extraction Methods for this compound from Fennel Seeds
| Extraction Method | This compound Content | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Supercritical CO₂ | 40.22 mg/g [1] | Variable with conditions [1] | High selectivity, low temperature, environmentally friendly [1] | High equipment cost, parameter optimization required [1] |
| Steam Distillation | 68-98% [5] | 0.26% [5] | High purity, simple equipment, no organic solvents [5] | Low yield, thermal degradation risk [5] |
| Hydrodistillation | ~80% [5] | 3.1% [5] | Moderate to high yield and purity [5] | Extended extraction time [2] |
| Soxhlet Extraction | 4.6% in extract [5] | 16.8-23.3% [5] | High yield, simple operation [5] | Low this compound purity, solvent removal required [5] |
| Dynamic Maceration | Dependent on optimization [6] | Dependent on optimization [6] | Simple, scalable, low equipment cost [6] | Lower efficiency, solvent consumption [6] |
Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has emerged as a highly efficient and selective method for the extraction of trans-anethole from fennel seeds. This method offers significant advantages including low extraction temperature that prevents thermal degradation of labile compounds, high selectivity through parameter modulation, environmentally friendly operation with minimal solvent residue, and superior extraction efficiency compared to conventional methods. [1] The low polarity of CO₂ can be modified by adding polar co-solvents such as ethanol to enhance the solubility of trans-anethole and other moderately polar compounds. [1]
The extraction efficiency of SFE is influenced by multiple interacting parameters that must be systematically optimized. Through response surface methodology (RSM) and genetic algorithm (GA) approaches, researchers have identified optimal conditions for trans-anethole extraction from Iranian fennel seeds: [1]
Table 2: Optimized SFE Conditions for Trans-anethole Extraction from Fennel Seeds
| Parameter | Range | Optimal Value | Effect on Extraction |
|---|---|---|---|
| Pressure | 100-200 bar | 100 bar | Higher pressure increases density and solvating power but may reduce selectivity for this compound [1] |
| Temperature | 40-60°C | 50°C | Elevated temperature increases vapor pressure of solutes but decreases CO₂ density [1] |
| CO₂ Flow Rate | 1-3 g/min | 2 g/min | Higher flow rates reduce extraction time but may decrease efficiency due to channeling [1] |
| Dynamic Time | 30-90 min | 60 min | Longer times increase yield until equilibrium is reached [1] |
| Particle Size | 20-35 mesh | 20-35 mesh | Smaller particles increase surface area but may cause channeling [1] |
| Co-solvent | 0-10% ethanol | 5% ethanol | Significantly increases trans-anethole recovery by modifying polarity [1] |
A second-order polynomial model developed through RSM demonstrated excellent correlation between predicted and experimental values (R² = 96.64%), validating the optimization approach. [1] Under optimal conditions, SFE achieved a trans-anethole recovery of 40.22 mg/g fennel seeds, which was comparable to Soxhlet extraction but with higher selectivity and significantly reduced extraction time (60 minutes versus 7 hours). [1]
Materials and Equipment:
Procedure:
Steam distillation and hydrodistillation represent conventional approaches for essential oil extraction from aromatic plants like fennel. While these methods typically yield less extract by weight compared to solvent-based methods, they often produce higher concentrations of target compounds like trans-anethole. [5] Steam distillation involves passing steam through plant material, volatilizing the essential oils, which are then co-distilled with steam, condensed, and separated. Hydrodistillation differs by direct contact between plant material and boiling water. [5] [2]
Materials and Equipment:
Procedure:
This method typically yields 1.5-2.0% (v/w) essential oil with trans-anethole content ranging from 68% to over 80%, depending on fennel variety and geographical origin. [2] The major advantage of hydrodistillation is the high purity of this compound obtained without organic solvent residues, making it suitable for pharmaceutical and food applications.
Solvent extraction methods, including Soxhlet extraction, dynamic maceration, and ultrasound-assisted extraction, utilize organic solvents to dissolve and extract trans-anethole from fennel seeds. While these methods generally achieve higher overall extraction yields by recovering both essential oils and fixed oils, they typically result in lower relative concentrations of trans-anethole in the crude extract compared to distillation methods. [5] Subsequent purification steps are often required to concentrate trans-anethole from solvent extracts.
Based on optimization studies for trans-anethole extraction from Clausena anisata leaves, which share similar chemical properties with fennel, the following protocol can be adapted for fennel seeds: [6]
Materials and Equipment:
Procedure:
This optimized dynamic maceration protocol maximizes trans-anethole content while minimizing extraction time and energy consumption. [6] The short extraction time at moderate temperature helps preserve thermolabile compounds while achieving efficient extraction.
GC-MS represents the primary analytical technique for the identification and quantification of trans-anethole in fennel seed extracts, particularly essential oils obtained through distillation methods. This technique provides excellent separation efficiency combined with definitive compound identification through mass spectral analysis. [4]
Materials and Equipment:
Procedure:
This method enables the identification of 50+ volatile compounds in fennel extracts, with trans-anethole typically eluting at approximately 16-18 minutes under these conditions. [4] The technique also allows for the detection and quantification of potentially problematic compounds such as estragole, which may be present in significant quantities (up to 72%) in certain fennel varieties, particularly wild subspecies (F. vulgare subsp. piperitum). [4]
HPLC provides an alternative analytical approach for trans-anethole quantification, particularly in solvent extracts containing non-volatile components that may not be suitable for direct GC analysis. HPLC methods are especially valuable for quality control applications and when analyzing thermolabile compounds. [6]
Materials and Equipment:
Procedure:
The HPLC method demonstrates excellent linearity (R² > 0.999), precision (RSD < 2%), and accuracy (recovery 98-102%) for trans-anethole quantification. [6] The retention time for trans-anethole under these conditions is typically 8-10 minutes.
Fennel essential oil rich in trans-anethole demonstrates significant antibacterial effects against various foodborne pathogens, with studies showing particular efficacy against Shigella dysenteriae and other Gram-positive and Gram-negative bacteria. [2] The antibacterial mechanism involves disruption of cell membrane integrity, leading to leakage of intracellular constituents including electrolytes, proteins, and reducing sugars. [2]
The following diagram illustrates the demonstrated antibacterial mechanism of action of trans-anethole rich fennel essential oil:
Research has demonstrated that treatment with fennel essential oil causes significant membrane damage in bacterial cells, as observed through scanning electron microscopy. [2] This membrane disruption subsequently interferes with various cellular functions including energy metabolism and biosynthetic processes, ultimately leading to cell death. The antibacterial efficacy makes trans-anethole-rich fennel extracts promising natural preservatives for food and pharmaceutical applications.
Recent research has revealed that trans-anethole acts as a selective agonist for the transient receptor potential ankyrin 1 (TRPA1) channel, which is expressed in sensory neurons and involved in pain transduction and neurogenic inflammation. [3] Unlike many TRPA1 agonists that activate the channel through covalent modification of cysteine residues, trans-anethole interacts with a specific non-electrophilic binding site involving amino acids S873 and T874, which is also targeted by menthol and propofol. [3]
The following diagram illustrates the molecular mechanism of TRPA1 activation by trans-anethole:
This unique activation mechanism explains the analgesic and anti-inflammatory properties of trans-anethole observed in traditional medicine applications. [3] Importantly, despite robustly activating TRPA1, trans-anethole appears to be less irritating than other TRPA1 agonists such as allyl isothiocyanate (AITC), and can even desensitize the channel to subsequent stimulation. [3] This pharmacological profile makes trans-anethole an attractive candidate for developing novel analgesic agents with reduced side effects.
When extracting and working with trans-anethole from fennel seeds, several important safety considerations must be addressed:
The extraction of trans-anethole from fennel seeds can be efficiently accomplished through various methods, with supercritical CO₂ extraction and hydrodistillation providing the best combination of yield and selectivity for pharmaceutical applications. Optimization of extraction parameters using statistical approaches such as response surface methodology significantly enhances process efficiency and compound recovery. Analytical confirmation through GC-MS or HPLC ensures product quality and validates composition. The unique TRPA1 activation mechanism of trans-anethole provides a scientific basis for its traditional medicinal uses and suggests potential for development of novel therapeutic agents. Researchers should select extraction methods based on intended application, available resources, and required purity specifications, while adhering to appropriate safety protocols throughout the process.
Anethole (1-methoxy-4-[(1E)-1-propenyl]benzene) is a phenylpropanoid compound found in essential oils of various plants such as anise, fennel, and star anise. This compound has garnered significant research interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities, as well as its potential hepatotoxicity at high concentrations [1] [2]. The quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and evaluating therapeutic efficacy. This document provides detailed analytical protocols for this compound quantification using various chromatographic techniques, validated according to International Conference on Harmonization (ICH) guidelines [1] [3].
Various chromatographic methods have been developed and validated for this compound quantification in different matrices, including plant materials, biological samples, and commercial formulations. The selection of an appropriate method depends on the sample matrix, required sensitivity, available equipment, and analytical throughput.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Matrix | Linearity | LOD/LOQ | Key Advantages | Reference |
|---|
| RP-HPLC-DAD | Herbal extracts, essential oils | 1-50 μg/mL | LOD: 0.11 μg/mL LOQ: 0.35 μg/mL | Simultaneous determination of estragole and this compound; isocratic elution | [1] | | HS-SPME-GC-MS | Serum samples | 5-200 ng/mL | LOD: 3.6 ng/mL LOQ: 5.3 ng/mL | High sensitivity; minimal sample preparation; ideal for biological fluids | [4] [5] | | Green RP-HPTLC | Essential oils, extracts, formulations | 50-1000 ng/band | - | Eco-friendly; cost-effective; high throughput | [3] | | GC-MS | Essential oils | - | - | Excellent for volatile compounds; provides metabolite profiling | [6] |
Table 2: Recovery and Precision Data for this compound Analytical Methods
| Method | Precision (RSD%) | Recovery (%) | Robustness | Specificity |
|---|
| RP-HPLC-DAD | Intra-day: <1.5% Inter-day: <2.0% | 98-102% | Robust with minor changes in mobile phase | Specific with no interference from other compounds | | HS-SPME-GC-MS | Intra-day: 2.8% Inter-day: 4.5% | >95% | Dependent on fiber selection and extraction conditions | High specificity with MS detection | | Green RP-HPTLC | - | - | Robust with mobile phase variations | Specific band at Rf = 0.31 ± 0.01 |
Principle: This method utilizes reversed-phase chromatography with isocratic elution and diode array detection for the simultaneous quantification of estragole and trans-anethole in herbal products, extracts, and essential oils [1].
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
The following diagram illustrates the complete HPLC-DAD analytical workflow:
HPLC-DAD Analytical Workflow
Principle: This method employs headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry for the sensitive determination of this compound in serum samples, particularly useful for congener analysis in forensic toxicology [4] [5].
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
Principle: This eco-friendly reversed-phase high-performance thin-layer chromatography method enables the quantitative analysis of trans-anethole in essential oils, plant extracts, and commercial formulations using a green solvent system [3].
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
The extraction technique significantly impacts this compound content quantification in plant materials. Microwave-assisted extraction has been shown to yield higher this compound content compared to traditional methods [6] [3].
Table 3: Comparison of Extraction Methods for this compound
| Extraction Method | This compound Content | Advantages | Limitations |
|---|---|---|---|
| Hydrodistillation | Variable (depends on plant source) | Traditional method; no organic solvents | High temperature may degrade thermolabile compounds |
| n-Hexane maceration | Lower than microwave-assisted | Simple; no specialized equipment | Long extraction time; solvent residue concerns |
| Microwave-assisted | Highest yield (up to 93.78% in star anise) | Rapid; high efficiency; lower temperature | Requires specialized equipment |
| Ultrasound-assisted | Higher than traditional methods | Efficient; reduced extraction time | Optimization required for different matrices |
The quantification of this compound is particularly important given its diverse pharmacological activities and potential toxicity concerns:
Neuroprotective Effects: this compound demonstrates neuroprotective properties through modulation of monoamines, GABAergic, and glutamatergic neurotransmission, in addition to anti-inflammatory and antioxidative stress properties [2]. It has shown anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement effects in preclinical studies [2].
Anticancer Activity: this compound exhibits dose-dependent anticancer effects through induction of apoptosis, autophagy, and oxidative stress, along with modulation of multiple signaling pathways including NF-κB, MAPKinases, Wnt, caspase 3, 9 and PARP1 [7]. It also shows synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their toxicity [8].
PI3K/AKT/mTOR Pathway Modulation: Recent studies indicate that this compound mitigates autistic-like behaviors in animal models through increased gene expression of PI3K, AKT, and mTOR in the hippocampus, highlighting its potential for neurological disorder management [9].
The following diagram illustrates the major pharmacological mechanisms of this compound:
Pharmacological Mechanisms of this compound
The developed methods have been successfully applied to quantify this compound in various commercial products:
The RP-HPLC-DAD method has been demonstrated as stability-indicating, capable of detecting degraded samples and verifying herb authenticity [1]. This is particularly important given the potential hepatotoxicity of related compounds like estragole [1].
The analytical methods presented herein provide reliable, validated approaches for this compound quantification in various matrices. The RP-HPLC-DAD method offers practical simultaneous determination of estragole and this compound for quality control laboratories. The HS-SPME-GC-MS method provides exceptional sensitivity for biological samples, while the green RP-HPTLC method represents an eco-friendly alternative for routine analysis. Selection of the appropriate method should be based on sample matrix, required sensitivity, available equipment, and analytical throughput requirements. These methods enable researchers to accurately quantify this compound for pharmacological studies, quality control of herbal products, and investigation of its therapeutic potential in neurological disorders and cancer.
This compound (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a naturally occurring phenylpropanoid compound that serves as the principal aromatic component in various essential oils, including anise, star anise, and fennel. With its diverse pharmacological properties—encompassing antioxidant, anti-inflammatory, and cytotoxic activities—this compound has garnered significant interest for in vitro cell culture applications. This protocol provides detailed methodologies for implementing this compound treatments in cell culture systems, with specific emphasis on its concentration-dependent effects and temporal considerations across various experimental contexts. The information presented herein is specifically curated for researchers and drug development professionals requiring standardized approaches for incorporating this natural compound into their experimental designs.
The chemical structure of this compound features a phenyl ring connected to a propene chain with a methoxy substituent, existing predominantly as the trans-isomer in natural sources. This structural configuration confers lipophilic characteristics and relatively low water solubility (approximately 0.1% w/v), necessitating specific solubilization strategies for biological applications. Recent research has demonstrated that this compound exhibits dose-dependent biphasic effects in cell culture systems, with lower concentrations (≤30 μg/mL) typically promoting cellular functions and higher concentrations (≥300 μg/mL) often inducing cytotoxic responses, particularly in cancer cell models [1] [2].
This compound content varies significantly across plant sources and extraction methods. Microwave-assisted extraction of star anise has been shown to yield the highest this compound content (up to 93.78%), followed by hydrodistillation and solvent extraction methods [3]. The developmental stage of plant material also influences this compound yield, with premature umbels at the waxy stage demonstrating optimal oil content in fennel (4.76 mL/100 g plant material) [4]. Researchers should consider the source and extraction method when selecting this compound for experimental use, as these factors may influence the presence of potentially confounding compounds.
Table 1: this compound Stock Solution Preparation Methods
| Solvent System | Concentration Range | Preparation Method | Storage Conditions | Stability |
|---|---|---|---|---|
| Ethanol | 100 mg/mL - 1 g/mL | Dissolve this compound in absolute ethanol with gentle vortexing | -20°C, protected from light | 3 months |
| DMSO | 50-500 mg/mL | Dissolve this compound in DMSO with brief sonication (30-60 sec) | -20°C, desiccated | 6 months |
| Culture Medium | 1-10 mg/mL | Prepare from ethanol stock, dilute in serum-free medium | Prepare fresh | 24 hours |
Primary Protocol for Ethanol Stock Solution:
Critical Considerations:
Working solutions should be prepared immediately before use by serial dilution of stock solutions in serum-free culture medium or PBS (for non-continuous exposure). For concentration ranges used in reproductive biotechnology applications, prepare intermediate dilutions to ensure accuracy when treating sensitive cells like oocytes or embryos [1]. The solution may appear cloudy at higher concentrations due to limited water solubility; brief sonication (15-30 seconds) or gentle warming (37°C) can improve dispersion without compromising stability.
Table 2: this compound Treatment in Reproductive Cell Culture Systems
| Cell System | Concentration Range | Treatment Duration | Primary Outcomes | Key Findings |
|---|---|---|---|---|
| Caprine preantral follicles | 300 μg/mL | 18-21 days | Improved follicular survival, activation, and growth | Enhanced oocyte growth to meiotically competent diameters (>110 μm) [1] |
| Caprine early antral follicles | 300 μg/mL | 18 days | Increased estradiol production, improved COC quality | Upregulated steroidogenesis-related gene expression [1] |
| Oocyte in vitro maturation (caprine) | 30 μg/mL | 22-24 hours | Enhanced nuclear maturation, embryo production | Concentration-dependent improvement in maturation rates [1] |
| Bovine embryo culture | 0.5-1.0 μg/mL | 7-8 days | Improved embryo quality and development | Reduced oxidative stress markers [2] |
Detailed Protocol for Follicle Culture:
Detailed Protocol for Oocyte Maturation:
Table 3: this compound Treatment in Cancer Cell Lines
| Cell Line | This compound Source | Concentration Range | Exposure Time | Key Outcomes |
|---|---|---|---|---|
| HeLa (cervical cancer) | Star anise essential oil | 15-40 μg/mL | 24-72 hours | Cell cycle arrest at G0/G1 phase, early apoptosis [3] |
| MCF-7 (breast cancer) | Star anise essential oil | 15-40 μg/mL | 24-72 hours | Dose-dependent cytotoxicity [3] |
| HepG2 (hepatocellular carcinoma) | Star anise essential oil | 15-40 μg/mL | 24-72 hours | Moderate cytotoxic effects [3] |
| Osteosarcoma, Prostate cancer | Synthetic this compound | 100-500 μg/mL | 24-48 hours | Apoptosis induction, cell cycle inhibition [1] |
Detailed Protocol for Cytotoxicity Assessment:
Detailed Protocol for Oxidative Stress Protection:
Figure 1: Experimental workflow for this compound cell culture treatment
Figure 2: this compound's mechanisms of action in cell culture systems
This compound exhibits pleiotropic mechanisms in cell culture systems, with effects highly dependent on concentration and cellular context. At lower concentrations (≤30 μg/mL), this compound primarily functions as an antioxidant by directly scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant systems [1] [5]. This antioxidant activity underpins its protective effects in reproductive biotechnology applications, where it mitigates oxidative stress-induced damage during in vitro follicle culture and oocyte maturation.
At higher concentrations (≥100 μg/mL), this compound demonstrates pro-apoptotic and cytostatic effects in cancer cell models. These effects are mediated through:
Recent evidence also suggests that this compound can influence intracellular signaling pathways including PI3K/AKT/mTOR, which may contribute to its neuroprotective effects and potential application in neurological disorder models [5].
For Antioxidant Applications:
For Cytotoxicity Applications:
Table 4: Troubleshooting Guide for this compound Cell Culture Treatments
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Precipitation in medium | Poor solubility, high concentration | Briefly sonicate or warm solution, use cyclodextrin complexes | Prepare working solutions fresh, use lower stock concentrations |
| Variable results between replicates | Light degradation, improper storage | Use amber tubes, fresh aliquots | Standardize handling procedures, minimize light exposure |
| Solvent cytotoxicity | Excessive solvent concentration | Reduce stock concentration, change solvent | Include solvent controls, validate solvent tolerance |
| Lack of effect | Degraded compound, wrong concentration | Verify concentration spectrophotometrically | Check storage duration, purchase fresh compound |
| Unexpected cytotoxicity | Contamination, concentration error | Test sterility, verify calculations | Use aseptic techniques, double-check calculations |
This compound is generally recognized as safe (GRAS) for consumption as a flavoring agent, but specific considerations apply to laboratory handling:
Recent meta-analyses indicate that while this compound shows promising biological activities, researchers should be mindful of the high heterogeneity in responses across different cell types and culture conditions [2]. This underscores the importance of careful experimental design with appropriate controls and validation in specific experimental models.
These application notes provide comprehensive protocols for implementing this compound treatments in cell culture systems across various research contexts. The concentration-dependent biphasic effects of this compound—with lower concentrations typically exerting protective antioxidant effects and higher concentrations inducing cytotoxic responses—necessitate careful dose-response studies in each new experimental system. The documented efficacy of this compound in reducing oxidative stress in reproductive cell culture and its selective cytotoxicity against cancer cell lines highlights its potential as both a protective supplement and a therapeutic agent in biomedical research.
Future methodological developments should focus on standardizing protocols across laboratories and exploring novel delivery systems to enhance this compound's solubility and stability in culture media. Researchers are encouraged to thoroughly validate this compound treatments in their specific experimental models and to adhere to the quality control measures outlined in this document to ensure reproducible and interpretable results.
This compound (1-methoxy-4-[(E)-1-propenyl]-benzene) is an aromatic compound that serves as a major bioactive constituent found in various plants including fennel, anise, and star anise. With a long history of use in traditional medicine systems worldwide, this compound has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities [1] [2]. Recent investigations have revealed that this compound exhibits selective cytotoxicity against various cancer cell types while demonstrating minimal effects on normal cells, positioning it as a promising candidate for oncotherapeutic development [1] [3].
The anti-cancer potency of this compound stems primarily from its ability to induce programmed cell death through multiple interconnected molecular pathways. Research across different cancer models has demonstrated that this compound effectively modulates key regulatory proteins involved in cell cycle progression, apoptosis, and survival signaling cascades [1] [2] [4]. In oral squamous cell carcinoma (Ca9-22 cells), this compound treatment significantly attenuated proliferation through induction of apoptosis mediated via caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins [1] [4]. Similarly, in prostate cancer (PC-3) cells, this compound induced cell cycle arrest at G2/M phase, promoted mitochondrial membrane permeabilization, and enhanced reactive oxygen species (ROS) generation, culminating in apoptotic cell death [2].
The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:
Figure 1: Key signaling pathways of this compound-induced apoptosis in cancer cells. This compound triggers apoptosis through multiple interconnected mechanisms including mitochondrial permeabilization, death receptor activation, cell cycle arrest, and NF-κB inhibition. The convergence of these pathways leads to caspase activation and execution of apoptotic cell death.
Comprehensive studies across multiple cancer cell lines have quantitatively demonstrated the concentration-dependent anti-proliferative and apoptotic effects of this compound. The following table summarizes key findings from these investigations:
Table 1: Quantitative effects of this compound on various cancer cell lines
| Cancer Type | Cell Line | IC₅₀ Value | Key Apoptotic Effects | Primary Signaling Pathways Affected | Reference |
|---|
| Oral Squamous Cell Carcinoma | Ca9-22 | 10 μM | • 2.5-fold increase in apoptosis • G2/M cell cycle arrest • 56% inhibition of colony formation | • Caspase-3/9 activation • PARP cleavage • NF-κB inhibition • β-catenin downregulation | [1] [4] | | Prostate Cancer | PC-3 | 20-30 μM | • ROS generation • Mitochondrial membrane permeabilization • 3-fold increase in Bax/Bcl-2 ratio | • Caspase-3/9 activation • p21/p27 upregulation • Cyclin D1, CDK-4 downregulation | [2] | | Breast Cancer | MCF-7 | 15-25 μM | • DNA fragmentation • Phosphatidylserine externalization | • Caspase-8 activation • Death receptor pathway | [1] |
The dose-dependent response of cancer cells to this compound treatment has been consistently observed across studies. In oral cancer cells, treatment with 10 μM this compound (the established IC₅₀ value) for 24 hours resulted in significant modulation of gene expression profiles, with 13 cell cycle regulatory genes and 7 apoptosis-related genes showing more than two-fold expression changes [4]. Notably, this compound demonstrated selective cytotoxicity toward cancer cells while exhibiting minimal effects on normal gingival epithelial cells and fibroblasts at comparable concentrations [1] [3].
The pro-apoptotic mechanism of this compound involves both intrinsic and extrinsic apoptosis pathways. In the intrinsic pathway, this compound induces mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and subsequent activation of the caspase cascade [2]. This process is facilitated by this compound's ability to alter the Bax/Bcl-2 ratio in favor of pro-apoptotic signaling. Additionally, this compound generates reactive oxygen species (ROS) that further promote mitochondrial dysfunction and amplify the apoptotic signal [2] [3].
The extrinsic apoptotic pathway is engaged through this compound-mediated activation of death receptors, leading to caspase-8 activation [1]. Both pathways converge at the level of caspase-3 activation, which executes the apoptotic program through cleavage of key cellular substrates including PARP [1] [2]. Beyond these core apoptotic mechanisms, this compound simultaneously modulates multiple oncogenic signaling pathways, including suppression of NF-κB nuclear translocation, inhibition of Wnt/β-catenin signaling, and regulation of MAPK pathways (ERK1/2, p38, JNK) [1] [3].
The Annexin V/Propidium Iodide (PI) staining assay is a widely established method for detecting apoptotic cells based on changes in plasma membrane symmetry and integrity. During early apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane, creating a specific binding site for annexin V. Propidium iodide serves as a vital dye that is excluded from viable and early apoptotic cells with intact membranes but penetrates late apoptotic and necrotic cells [5]. The following workflow illustrates the key steps in this procedure:
Figure 2: Experimental workflow for annexin V/PI apoptosis assay. Cells are treated with this compound, harvested, stained with annexin V and PI, and analyzed by flow cytometry. Appropriate controls must be included for accurate data interpretation.
Cell Seeding and Treatment:
Cell Harvesting:
Cell Staining:
Flow Cytometry Analysis:
The quantitative assessment of apoptosis induction by this compound should include statistical analysis of triplicate samples from at least three independent experiments. Data can be expressed as mean percentage ± standard deviation of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Significant dose-dependent and time-dependent increases in the early and late apoptotic populations indicate effective apoptosis induction. In oral cancer cells treated with 10 μM this compound for 24 hours, approximately 2.5-fold increase in total apoptosis (early + late apoptotic cells) has been observed compared to untreated controls [1] [4].
Multiple complementary assays provide a comprehensive understanding of this compound's effects on cancer cells. The MTT assay measures metabolic activity as an indicator of cell viability and proliferation. For this assay:
The LDH release assay quantitatively measures cytotoxicity by detecting lactate dehydrogenase enzyme released from damaged cells:
Cell cycle distribution analysis provides insights into this compound's effects on cell cycle progression:
Mitochondrial function is a key indicator of intrinsic apoptosis activation:
Clonogenic survival assays evaluate long-term reproductive cell death:
Protein expression analysis confirms activation of apoptotic pathways:
Table 2: Complementary assays for comprehensive analysis of this compound-induced apoptosis
| Assay Type | Key Parameters Measured | This compound-Specific Observations | Protocol Duration |
|---|---|---|---|
| MTT Assay | Metabolic activity, cell viability | IC₅₀ values: 10 μM (oral), 20-30 μM (prostate) | 24-48 hours |
| LDH Release | Membrane integrity, cytotoxicity | Concentration-dependent LDH release | 24 hours |
| Cell Cycle Analysis | DNA content, phase distribution | G2/M phase arrest in multiple cancer types | 24 hours |
The experimental evidence summarized in this application note strongly supports the therapeutic potential of this compound as both a standalone natural product and a combination therapy agent. Research has demonstrated that this compound exhibits synergistic effects when combined with conventional chemotherapeutic agents such as cisplatin. In oral cancer models, the combination of this compound (3 μM) with cisplatin resulted in significantly enhanced growth inhibition compared to either agent alone, with combination index (CI) values less than 1, indicating true synergism [3]. This combination approach allowed for reduced cisplatin concentrations while maintaining therapeutic efficacy, potentially mitigating the dose-limiting toxicities associated with platinum-based chemotherapy.
The multi-target mechanism of this compound, affecting simultaneously several critical signaling pathways (NF-κB, MAPK, Wnt/β-catenin), presents a distinct advantage over single-target agents that often succumb to compensatory pathway activation and drug resistance [1] [3]. Furthermore, this compound's favorable safety profile and selective cytotoxicity toward cancer cells while sparing normal gingival epithelial cells and fibroblasts position it as an attractive candidate for further drug development [1]. Future research directions should include in vivo validation using appropriate animal models, pharmacokinetic optimization to enhance bioavailability, and exploration of novel delivery systems such as nanoparticle formulations to improve tumor-specific targeting.
This application note provides comprehensive methodological guidance for investigating this compound-induced apoptosis in cancer models. The integrated experimental approach outlined herein, combining multiple complementary assays, enables rigorous characterization of this compound's anti-cancer mechanisms. The consistent observation of this compound's efficacy across various cancer types, coupled with its multi-target mechanism and favorable toxicity profile, underscores its significant potential as a therapeutic agent. Researchers are encouraged to build upon these established protocols to further elucidate the full therapeutic potential of this compound and its possible applications in cancer treatment strategies.
This compound (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a phenylpropanoid compound that serves as the primary bioactive component in essential oils extracted from star anise (Illicium verum), anise (Pimpinella anisum), and sweet fennel (Foeniculum vulgare) [1]. As an aromatic, unsaturated ether, this compound exists in both cis and trans isomers, with the trans isomer being the most abundant, stable, and biologically active form [1] [2]. This compound has gained significant research attention due to its diverse pharmacological properties, including antinociceptive, anticonvulsant, anti-inflammatory, and anticancer activities observed in various animal models and in vitro studies [3] [2] [4]. The molecular mechanisms underlying these effects involve modulation of multiple signaling pathways, including NF-κB, MAPK, Wnt, and caspase activation, positioning this compound as a promising candidate for therapeutic development [4] [5].
This compound's chemical structure contributes to its pharmacokinetic properties, being poorly soluble in water but highly soluble in ethanol and other organic solvents [1]. This profile influences formulation strategies for animal studies, typically requiring vehicles such as Tween 80, saline, or methanol for proper administration. The compound's low acute toxicity profile observed in rodent models (LD₅₀ estimated at 1000 mg/kg intraperitoneally in mice) further supports its investigational use [2]. Recent research has expanded beyond traditional pharmacological applications to include reproductive biotechnology, where this compound demonstrates antioxidant properties that improve outcomes in in vitro follicle culture and embryo production [6] [7]. These diverse applications highlight the importance of standardized administration protocols to ensure reproducible results across different research domains.
Experimental studies across various animal models have demonstrated that this compound exhibits multiple therapeutic properties with potential clinical relevance. The observed effects are dose-dependent and vary according to administration route and experimental system. The table below summarizes key findings from recent investigations:
Table 1: Pharmacological Effects of this compound in Experimental Models
| Model System | Dose/Concentration | Key Findings | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Nociception Models (Mice) | 62.5-500 mg/kg (p.o.) | ↓ Writhing response (24-55% inhibition); ↓ inflammatory pain in formalin test (25-31% inhibition) | Modulation of inflammatory mediators; No effect on neuropathic pain pathways | [3] |
| Seizure Models (Mice) | 200-400 mg/kg (i.p.) | ↓ Tonic seizure duration (MES test); ↑ latency to myoclonic jerks & tonic-clonic seizures (PTZ test) | EEG confirmation of reduced seizure activity; Potential GABAergic modulation | [2] |
| In Vitro Follicle Culture (Caprine) | 30-300 μg/mL | Improved follicular survival; Enhanced oocyte maturation & embryo production | Reduction of oxidative stress; Upregulation of steroidogenesis genes | [6] [7] |
| Oral Cancer Cells (Ca9-22) | 0.3-30 μM | ↓ Cell proliferation; ↑ Apoptosis; Inhibition of cell migration | Modulation of NF-κB, MAPK, Wnt pathways; Cell cycle arrest | [5] |
| Breast/Prostate Cancer Models | Various in vitro | Antiproliferative effects; Synergy with chemotherapeutic agents | Induction of apoptosis; Cell cycle arrest | [4] |
The pharmacological mechanisms of this compound involve multi-target effects on cellular signaling pathways. In cancer models, this compound triggers apoptosis through activation of caspases 3, 9, and PARP1 cleavage, while simultaneously modulating pro-survival pathways including NF-κB and MAPK signaling [5]. The compound demonstrates selective cytotoxicity toward cancer cells while sparing normal cells, as observed in oral cancer models where normal gingival epithelial cells showed significantly less sensitivity to this compound-induced toxicity compared to Ca9-22 cancer cells [5]. This selective toxicity profile enhances its therapeutic potential.
In neurological models, this compound exhibits anticonvulsant properties through potential GABAergic modulation and glutamate pathway regulation [2]. The antinociceptive effects appear primarily mediated through peripheral mechanisms rather than central pathways, as this compound was effective in acetic acid-induced writhing and the inflammatory phase of the formalin test but showed no activity in the hot-plate test or the neurogenic phase of the formalin test [3]. Additionally, in reproductive biotechnology applications, this compound's antioxidant properties help mitigate oxidative stress in in vitro culture systems, thereby improving follicular development and oocyte competence [6]. These diverse mechanisms highlight this compound's pleiotropic nature and potential utility across multiple therapeutic areas.
The acetic acid-induced writhing test provides a validated model for assessing antinociceptive properties of this compound. The experimental protocol involves the following steps:
For the formalin test, which differentiates between neurogenic and inflammatory pain:
The maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizure test provide complementary approaches for evaluating anticonvulsant activity:
Table 2: this compound Administration Protocols in Different Experimental Models
| Experimental Model | Recommended Dose Range | Administration Route | Vehicle | Pretreatment Time | Positive Controls |
|---|---|---|---|---|---|
| Nociception Tests | 62.5-500 mg/kg | Oral (p.o.) | Saline + 5% Tween 80 | 60 minutes | Indomethacin (10 mg/kg) |
| Seizure Models | 200-400 mg/kg | Intraperitoneal (i.p.) | 5% Tween 80 in saline | 60 minutes | Phenytoin (25 mg/kg), Diazepam (5 mg/kg) |
| In Vitro Follicle Culture | 30-300 μg/mL | Culture medium | DMSO or ethanol | Continuous exposure | Standard antioxidant supplements |
| Cancer Studies (in vitro) | 0.3-30 μM | Culture medium | Methanol stock solution | 24-48 hours | Chemotherapeutic agents |
The application of this compound in reproductive biotechnology requires specific protocols:
This protocol demonstrates the concentration-dependent effect of this compound, with higher concentrations (300 μg/mL) optimal for follicle culture and lower concentrations (30 μg/mL) more effective during oocyte maturation [6] [7]. The timing of supplementation is critical, with combined administration during both IVFC and IVM yielding the best embryo production outcomes comparable to in vivo-grown oocytes [6].
This compound demonstrates a favorable safety profile in animal studies, with an estimated LD₅₀ of 1000 mg/kg for intraperitoneal administration in mice [2]. In acute toxicity studies following OECD guidelines, this compound administration at doses up to 2000 mg/kg resulted in no mortality or significant behavioral alterations during 14 days of observation [2]. This favorable acute toxicity profile supports its investigational use across various disease models.
Despite earlier concerns about potential hepatocarcinogenicity in rodents, subsequent evaluations by regulatory bodies including the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have reaffirmed this compound's safety, concluding "no safety concern at current levels of intake when used as a flavoring agent" [1]. The compound is generally recognized as safe (GRAS) in the United States, though high doses may cause mild irritation [1]. In subchronic toxicity assessments, this compound administration for 7 days did not alter plasma transaminase levels or hepatic morphology in experimental animals, indicating minimal hepatotoxicity at therapeutic doses [3].
Figure 1: this compound's Multifaceted Mechanisms and Experimental Applications - This diagram illustrates the molecular mechanisms, pharmacological effects, and experimental models used in this compound research, highlighting its diverse therapeutic potential.
The accumulating evidence from animal studies positions this compound as a promising multifunctional compound with applications spanning from neurological disorders to reproductive biotechnology. The dose-dependent effects observed across studies emphasize the importance of careful dose optimization for specific applications, with moderate concentrations (30-300 μg/mL in vitro; 200-400 mg/kg in vivo) generally providing optimal efficacy while higher concentrations may exert adverse effects [3] [2] [6]. The species-specific responses noted in reproductive studies, with consistent benefits in caprine models but variable outcomes in bovine systems, highlight the need for model-specific protocol optimization [7].
Future research should address several key aspects to advance this compound toward potential clinical applications: First, pharmacokinetic studies are needed to characterize absorption, distribution, metabolism, and excretion profiles in different species. Second, chronic toxicity assessments would provide essential safety data for repeated administration regimens. Third, formulation optimization may enhance bioavailability and targeting for specific therapeutic applications. Finally, well-designed clinical trials are ultimately required to translate these promising preclinical findings into human therapeutic strategies. The current protocols and data summarized in these application notes provide a solid foundation for standardized experimental approaches that will facilitate more direct comparisons across research groups and accelerate the advancement of this compound research.
This compound (1-methoxy-4-(1-propenyl)-benzene), the primary aromatic compound found in anise, fennel, and star anise essential oils, has emerged as a promising natural product for modulating blood-brain barrier (BBB) function in neurological disorders. Recent scientific evidence demonstrates that this compound possesses significant antioxidant and anti-inflammatory properties that contribute to its protective effects on BBB integrity under pathological conditions. Research indicates that this compound maintains BBB function primarily through modulation of tight junction proteins, reduction of oxidative stress, and inhibition of metalloproteinase activity, making it a compelling candidate for therapeutic development in conditions characterized by BBB disruption, including Parkinson's disease, ischemic stroke, and other neurodegenerative disorders.
The BBB represents a highly selective endothelial barrier that regulates molecular exchange between circulation and neural tissues, with its disruption being a common feature in numerous neurological diseases. These application notes provide researchers with comprehensive protocols for evaluating this compound's effects on BBB permeability across various experimental models, along with detailed methodologies for investigating its underlying mechanisms of action. The standardized procedures outlined herein are designed to generate reproducible, quantitatively robust data applicable to both basic research and preclinical drug development contexts.
Rotenone-Induced Parkinson's Disease Model: Chronic administration of rotenone (2 mg/kg, subcutaneous, daily for 35 days) in male Wistar rats effectively reproduces the BBB dysfunction observed in Parkinson's disease, characterized by increased permeability, alpha-synuclein accumulation, and oxidative stress in striatal regions [1] [2]. This model demonstrates significant impairment in motor function, reduced neuronal firing rates, and breakdown of BBB integrity, providing a robust platform for evaluating this compound's protective effects.
Middle Cerebral Artery Occlusion (MCAO) Model: Transient occlusion of the middle cerebral artery followed by reperfusion induces cerebral ischemia/reperfusion injury with pronounced BBB disruption through activation of JNK and p38 MAPK signaling pathways and upregulation of MMP-9 and MMP-2 [3]. This model replicates the BBB pathology observed in ischemic stroke and allows for investigation of this compound's preventive effects when administered as pretreatment (125-250 mg/kg orally for two weeks prior to induction).
While the search results primarily focus on in vivo studies, researchers can complement these with established in vitro BBB models such as:
These in vitro systems allow for controlled investigation of this compound's direct effects on endothelial cell integrity, tight junction protein expression, and transporter function under both normal and pathological conditions.
Evans Blue Extravasation: The most widely employed method for quantifying BBB permeability in vivo [3]. Evans blue dye (2-4 mL/kg of 2% solution) is administered intravenously and allowed to circulate for 30-60 minutes. Following perfusion with saline to remove intravascular dye, brain regions are harvested, weighed, and incubated in formamide (50-100 mg tissue/mL) at 60°C for 24-48 hours to extract the dye. Absorbance is measured at 620-630 nm, with calculations based on a standard curve. Increased Evans blue intensity in brain tissue directly correlates with BBB disruption severity.
Brain Water Content: A fundamental indicator of cerebral edema resulting from BBB breakdown [1] [3]. Fresh brain tissues are immediately weighed after collection to obtain wet weight, then dried at 95-100°C for 24-72 hours until constant dry weight is achieved. Brain water content is calculated as: [(wet weight - dry weight)/wet weight] × 100%. This method provides a reliable quantitative measure of vasogenic edema.
Tight Junction Protein Analysis: Evaluation of key structural proteins including claudins, occludin, and ZO-1 through Western blot, immunohistochemistry, or immunofluorescence techniques [4]. Preservation or upregulation of these proteins following this compound treatment indicates improved BBB structural integrity.
Neurovascular Unit Function: Comprehensive evaluation should include assessment of astrocyte end-foot coverage, pericyte function, and basal lamina integrity through combined morphological and molecular analyses.
Motor Coordination Tests:
Electrophysiological Recording: Extracellular single-unit recordings using parylene-coated tungsten microelectrodes (impedance ~10 MΩ) positioned in striatal regions (AP: +0.5 mm, ML: ±2.8 mm, DV: ~5.5 mm from bregma) to evaluate neuronal firing rates, which typically decrease with BBB disruption and show improvement with effective interventions [1].
Day 1-35: Treatment Period
Day 28-34: Behavioral Testing
Day 35: Terminal Procedures
Oxidative Stress Markers:
Protein Expression Analysis:
Gene Expression Analysis:
Table 1: this compound's Effects on Key Signaling Pathways in BBB Protection
| Pathway | Effect of this compound | Experimental Evidence | Functional Outcome |
|---|---|---|---|
| JNK/p38 MAPK | Inhibits phosphorylation | Reduced p-JNK and p-p38 in MCAO model [3] | Decreased apoptosis, inflammation, and BBB disruption |
| MMP-9/MMP-2 | Downregulates expression and activity | Reduced gene expression and enzyme activity in cerebral I/R [3] | Preservation of tight junction proteins and basal lamina |
| Oxidative Stress | Reduces MDA, increases SOD/GSH | Decreased lipid peroxidation, enhanced antioxidant defenses [1] [5] | Protection against oxidative damage to BBB components |
| α-Synuclein Aggregation | Decreases expression | Reduced striatal α-synuclein in rotenone model [1] [2] | Mitigation of proteinopathy-related BBB dysfunction |
| MAO-B Activity | Inhibits expression | Reduced striatal MAO-B in PD model [1] | Decreased dopamine metabolism and oxidative stress |
This compound confers BBB protection through multi-faceted mechanisms that collectively preserve neurovascular function. The compound significantly reduces oxidative stress by decreasing malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) activity and glutathione redox status [1] [5]. Additionally, this compound demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and inhibiting NF-κB activation [3]. Through modulation of the JNK/p38 MAPK signaling pathway, this compound reduces stress-induced kinase activation, thereby attenuating downstream inflammatory responses, apoptosis, and MMP activation [3] [4].
A particularly relevant mechanism involves this compound's inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are prominently upregulated during cerebral ischemia/reperfusion and contribute significantly to BBB degradation through proteolytic cleavage of tight junction proteins and basal lamina components [3]. Furthermore, in Parkinson's disease models, this compound reduces the expression of alpha-synuclein and MAO-B, key players in dopaminergic neurodegeneration and associated BBB dysfunction [1] [2]. The integrated sum of these mechanisms underlies this compound's efficacy in preserving BBB integrity across various neurological disease models.
The diagram below illustrates the key molecular mechanisms through which this compound protects blood-brain barrier integrity:
This schematic illustrates how this compound (yellow ellipse) targets multiple pathological processes (red rectangles) while enhancing protective mechanisms (green rectangles) to ultimately preserve blood-brain barrier integrity (green ellipse). The diagram highlights this compound's pleiotropic effects, including inhibition of oxidative stress, JNK/p38 signaling, MMP expression, neuroinflammation, α-synuclein aggregation, and MAO-B activity, while simultaneously boosting antioxidant defenses and tight junction protein integrity.
Table 2: Summary of this compound's Effects on BBB Parameters in Experimental Models
| Parameter | Model | This compound Dose | Effect Size | Measurement Method |
|---|---|---|---|---|
| Infarct Volume | MCAO/Rats | 250 mg/kg | ~60% reduction [3] | TTC staining |
| Evans Blue Extravasation | MCAO/Rats | 125, 250 mg/kg | Significant reduction [3] | Spectrophotometry (630 nm) |
| Brain Water Content | MCAO/Rats | 125, 250 mg/kg | Significant decrease [3] | Wet-dry weight method |
| Striatal MDA | Rotenone/Rats | 62.5, 125, 250 mg/kg | Dose-dependent decrease [1] | TBARS assay |
| Striatal SOD | Rotenone/Rats | 62.5, 125, 250 mg/kg | Dose-dependent increase [1] | Spectrophotometric assay |
| α-Synuclein Expression | Rotenone/Rats | 62.5, 125, 250 mg/kg | Significant reduction [1] [2] | Western blot/IHC |
| MAO-B Expression | Rotenone/Rats | 62.5, 125, 250 mg/kg | Significant reduction [1] | Western blot |
| Neurological Score | MCAO/Rats | 250 mg/kg | Significant improvement [3] | Bederson scale |
| Rotarod Performance | Rotenone/Rats | 250 mg/kg | Significant improvement [1] | Latency to fall |
Sample Size Considerations: Animal studies typically require n=6-8 per group to achieve statistical power of 80% with α=0.05, based on effect sizes observed in prior research [3].
Data Normalization: Express quantitative data as percentage change relative to disease control groups to facilitate comparison across experiments. Normalize Western blot data to housekeeping proteins and sham-operated controls.
Multivariate Analysis: Consider employing principal component analysis or correlation matrices to identify relationships between BBB permeability markers, oxidative stress parameters, and behavioral outcomes.
Dose-Response Assessment: Analyze data for dose-dependent effects, with the 250 mg/kg dose consistently demonstrating maximal efficacy across multiple parameters [1].
Dose Selection: The effective dose range for this compound in rodent models is 62.5-250 mg/kg, administered via intragastric gavage [1]. The highest dose (250 mg/kg) typically produces the most pronounced effects on BBB parameters.
Treatment Duration: Chronic administration over 35 days effectively counteracts rotenone-induced BBB dysfunction, while 14-day pretreatment confers protection in cerebral ischemia models [1] [3].
Formulation Preparation: this compound should be dissolved in distilled water for intragastric administration [1]. For in vitro studies, prepare stock solutions in DMSO (e.g., 50 mM) with final DMSO concentrations not exceeding 0.1% to maintain cell viability [6].
Model-Specific Responses: this compound's protective effects may vary depending on the pathological context, with particularly robust outcomes in models involving significant oxidative stress component.
Temporal Factors: The timing of this compound administration relative to injury induction significantly influences efficacy, with pretreatment regimens showing superior protection in ischemia models [3].
Species and Strain Considerations: Current evidence is primarily derived from Wistar and Sprague-Dawley rats; researchers should validate findings in other models relevant to their specific research questions.
BBB Region Specificity: Assess this compound's effects across multiple brain regions (striatum, cortex, hippocampus), as protection may vary based on regional vulnerability to specific pathologies.
The protocols and application notes presented herein provide a comprehensive framework for investigating this compound's effects on blood-brain barrier permeability in preclinical models. The collective evidence demonstrates that this compound consistently ameliorates BBB dysfunction through multi-mechanistic actions encompassing antioxidant, anti-inflammatory, and junction-stabilizing effects. These standardized methodologies enable systematic evaluation of this compound's potential as a therapeutic agent or lead compound for neurological disorders characterized by BBB disruption.
Future research directions should include:
The robust protocols outlined in this document provide a solid methodological foundation for advancing our understanding of this compound's neurovascular protective properties and its potential translational applications.
This compound (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a phenylpropanoid compound that serves as the primary bioactive constituent in essential oils of various aromatic plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare) [1]. This versatile natural product has attracted significant research interest due to its diverse pharmacological properties, which encompass anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities [2] [1] [3]. The compound exists in both cis and trans isomers, with the trans-anethole isomer being the most prevalent and biologically active form [3]. Recent investigations have revealed that this compound demonstrates enhanced therapeutic effects when combined with other bioactive compounds or conventional therapeutics, suggesting its potential as a synergistic agent in drug development strategies across various disease contexts, particularly in oncology and infectious disease [2] [4].
The growing interest in this compound combinations stems from its multi-target mechanisms of action and favorable safety profile. This compound has been shown to modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK cascades, while simultaneously inducing apoptosis and autophagy in cancer cells [2] [5]. Additionally, this compound exhibits chemosensitizing properties, enhancing the efficacy of conventional chemotherapeutic agents while reducing their associated toxicities [2]. These characteristics position this compound as a promising candidate for combination therapies aimed at overcoming drug resistance and improving therapeutic outcomes. This document provides comprehensive application notes and experimental protocols to facilitate research into this compound synergistic combinations for scientific and drug development applications.
Table 1: Experimental data on this compound combinations with other therapeutic compounds
| Combination | Experimental Model | Concentrations/Doses | Observed Effects | Interaction Type | Citation |
|---|---|---|---|---|---|
| This compound + Cisplatin | In vitro cancer models | Variable (review study) | Enhanced efficacy against various cancers; reduced chemotherapy toxicity | Synergistic | [2] |
| This compound + Doxorubicin | In vitro cancer models | Variable (review study) | Increased apoptosis in cancer cells; reduced side effects | Synergistic | [2] |
| trans-Anethole + Thymol | C. hominivorax larvae | 0.039-0.313 mg/mL | Mortality: 12.5-55.5% (24h), 27.5-62.5% (48h) | Antagonistic (CI: 1.45-12.0) | [4] |
| trans-Anethole + Carvacrol | C. hominivorax larvae | 0.039-0.313 mg/mL | Mortality: 11-50% (24h), 16-56.5% (48h) | Antagonistic (CI: 1.6-20.0) | [4] |
| Carvacrol + Thymol | C. hominivorax larvae | 0.039-0.313 mg/mL | Mortality: 25-94% (24h), 35.5-97% (48h) | Synergistic (CI: 0.12-0.76) | [4] |
| This compound + Zinc Oxide Nanoparticles | Bacterial strains (Gram+ and Gram-) | 16.59% loading capacity | Enhanced antibacterial activity vs. commercial ZnONPs | Synergistic | [6] |
The data presented in Table 1 demonstrates that this compound exhibits both synergistic and antagonistic interactions depending on the partner compound and biological context. The strong synergistic effect observed between carvacrol and thymol against C. hominivorax larvae (with combination index values ranging from 0.12 to 0.76) suggests these monoterpenes share complementary mechanisms of action [4]. In contrast, the consistent antagonism observed when trans-anethole was combined with either thymol or carvacrol (CI > 1.45) indicates these compounds may compete for molecular targets or trigger counteracting physiological responses in the target organisms [4].
In oncology contexts, this compound demonstrates chemosensitization properties when combined with conventional chemotherapeutic agents. Comprehensive review data indicates that this compound enhances the efficacy of cisplatin and doxorubicin against various cancers while reducing their associated toxicities [2]. This synergistic effect is particularly valuable in oncology, where dose-limiting toxicity often restricts therapeutic efficacy. The combination with zinc oxide nanoparticles demonstrates how formulation strategies can enhance this compound's antimicrobial applications, with this compound-loaded ZnONPs showing superior antibacterial efficacy compared to commercially available ZnONPs against both Gram-positive and Gram-negative bacterial strains [6].
This compound enhances cytotoxicity in combination therapies primarily through amplified apoptosis induction. In oral cancer cells, this compound treatment activates multiple caspase pathways, increasing expression of caspase 3, caspase 9, and PARP1 cleavage [5]. When combined with conventional chemotherapeutics, this compound potentiates this pro-apoptotic effect through modulation of Bcl-2 family proteins and enhanced mitochondrial membrane permeabilization [2]. Additionally, this compound regulates cell cycle progression by upregulating cyclin-dependent kinase inhibitors (p21WAF1) and modulating cyclin D1 expression, resulting in cell cycle arrest at G1/S phase [5]. These effects collectively enhance the cytotoxicity of partner anticancer compounds, allowing for reduced dosing while maintaining therapeutic efficacy.
The chemosensitizing properties of this compound involve multi-target modulation of key oncogenic signaling pathways. Experimental evidence indicates that this compound suppresses NF-κB activation, thereby reducing expression of anti-apoptotic genes and inflammation-mediated carcinogenesis [2] [5]. Simultaneously, this compound modulates the PI3K/Akt/mTOR axis, a crucial signaling cascade frequently hyperactivated in therapy-resistant cancers [2] [3]. Further, this compound influences MAPK signaling pathways (ERK1/2, p38, Jnk) and inhibits Wnt/β-catenin signaling, which is implicated in cancer stem cell maintenance and epithelial-mesenchymal transition [5]. This multi-pathway approach disrupts the redundant signaling networks that often confer resistance to single-agent therapies, explaining its synergistic effects with targeted therapeutics.
The antibacterial activity of this compound combinations involves membrane disruption and enzyme inhibition mechanisms. When combined with zinc oxide nanoparticles, this compound demonstrates enhanced capacity to disrupt bacterial membrane integrity through synergistic interactions [6]. Additionally, this compound-loaded ZnONPs show strong inhibition of Gyr-B activity (IC~50~ = 0.78 ± 0.2 µM), significantly surpassing the efficacy of unmodified ZnONPs [6]. This dual mechanism—direct membrane disruption and enzyme inhibition—explains the superior antibacterial performance of this compound-nanoparticle combinations compared to individual components.
Objective: To evaluate synergistic interactions between this compound and therapeutic compounds against cancer cell lines.
Materials and Reagents:
Procedure:
Cell Culture and Seeding: Maintain cancer cell lines in appropriate media at 37°C in 5% CO~2~. Seed cells in 96-well plates at 3-5 × 10³ cells/well for viability assays or 6-well plates for molecular analyses.
Compound Preparation: Prepare this compound stock solution in DMSO or ethanol (3-50 mM based on solubility). Prepare serial dilutions in culture media ensuring final DMSO concentration <0.1%.
Combination Treatment:
Viability Assessment:
Synergy Calculation:
Validation Notes: Each experiment should include at least three biological replicates with multiple technical replicates. Calculate IC~50~ values for individual compounds and combinations. Verify results with alternative viability assays (trypan blue exclusion, ATP-based assays).
Objective: To evaluate synergistic antibacterial effects of this compound combinations.
Materials and Reagents:
Procedure:
Broth Microdilution Method:
Checkerboard Assay:
Time-Kill Assay:
Validation Notes: Perform all assays in triplicate. Include quality control strains with known MIC ranges. For this compound-nanoparticle combinations, characterize particle size and distribution by TEM and confirm this compound loading efficiency (target: >85%) [6].
Objective: To synthesize this compound-loaded ZnONPs with enhanced antimicrobial activity.
Materials:
Synthesis Protocol:
Green Synthesis of ZnONPs:
This compound Loading via Nanoprecipitation:
Characterization and Quality Control:
Application Notes: This formulation significantly enhances antibacterial activity against both Gram-positive and Gram-negative pathogens compared to unmodified ZnONPs or this compound alone [6]. The formulation shows particular efficacy against S. aureus and E. coli, with enhanced Gyr-B inhibition (IC~50~ = 0.78 ± 0.2 µM).
Comprehensive cytotoxicity assessment is essential for this compound combination development. In oral cancer models, this compound demonstrates selective cytotoxicity against cancer cells (Ca9-22) while showing minimal toxicity to normal gingival epithelial cells and fibroblasts at concentrations up to 30 µM [5]. This selective toxicity profile enhances its therapeutic index in combination regimens. Researchers should conduct thorough cytotoxicity screening using multiple assessment methods:
For antimicrobial combinations, determine selective toxicity by comparing antimicrobial MIC values with mammalian cell cytotoxicity concentrations (CC~50~). Calculate selectivity index (SI = CC~50~/MIC) to identify combinations with favorable safety margins.
Recent investigations reveal that this compound exhibits a dose-dependent toxicological profile in vivo. While low doses (100 mg/kg) show no significant renal toxicity in mouse models, higher doses (125-250 mg/kg) produce mild and reversible proteinuria and tubule-interstitial inflammation [7]. This renal effect is spontaneously reversible within approximately four weeks post-treatment cessation. These findings highlight the importance of dose optimization in combination therapy development, particularly for chronic administration regimens.
Figure 1: this compound modulates multiple signaling pathways to enhance therapeutic effects in combination strategies. Pathway inhibition (red outcomes) and activation (green elements) collectively contribute to synergistic interactions.
Figure 2: Systematic workflow for screening and optimizing this compound combination therapies, encompassing preparation, screening, and analysis phases.
This compound demonstrates significant potential as a synergistic agent in combination therapies, particularly in oncology and infectious disease applications. The compound's multi-target mechanism—simultaneously modulating NF-κB, PI3K/Akt/mTOR, MAPK, and Wnt signaling pathways—provides a strong rationale for its combination with conventional therapeutics [2] [5]. Current evidence indicates that this compound can enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicities [2]. However, researchers should note that interaction outcomes (synergistic, additive, or antagonistic) are highly dependent on the partner compound, biological context, and concentration ratios, as demonstrated by the antagonistic effects observed between this compound and thymol or carvacrol in insect models [4].
Future research should focus on systematic optimization of combination ratios and treatment sequencing, particularly for oncology applications where temporal aspects of drug administration significantly impact therapeutic outcomes. Additionally, further investigation is needed to elucidate the molecular basis of this compound's synergistic and antagonistic interactions, which would enable more rational design of combination regimens. The development of advanced formulations—such as the this compound-loaded ZnONPs described in these protocols—represents a promising strategy to enhance delivery and bioavailability of this compound combinations [6]. As research progresses, well-designed clinical studies will be essential to translate these promising preclinical findings into therapeutic applications that capitalize on this compound's synergistic potential while respecting its dose-dependent toxicity profile [7].
Anethole's fundamental physicochemical properties are the root cause of its formulation difficulties. The table below summarizes the key data points that illustrate this challenge.
| Property | Value / Description | Source / Implication |
|---|---|---|
| Water Solubility | Poor / Slightly soluble [1] | Primary challenge for aqueous solutions. |
| Log P (Partition Coefficient) | 3.17 [2] | Confirms high lipophilicity. |
| Solubility in Ethanol | High / Highly soluble [1] | Basis for using co-solvents. |
| Solution Behavior | Causes ouzo effect (spontaneous microemulsion) in water [1] | Can lead to cloudiness in aqueous-alcoholic solutions. |
To overcome these solubility issues, researchers employ several advanced formulation techniques. The following workflow outlines a strategic approach to developing an this compound solution.
This is a common and relatively straightforward method to dissolve this compound for in vitro experiments.
Cyclodextrins (CDs) can form inclusion complexes with lipophilic molecules like this compound, trapping them within a hydrophobic cavity and improving their apparent solubility in water. A patent application details the use of cyclodextrin complexes specifically for the this compound derivative This compound trithione, which shares similar solubility challenges (log P = 3.8, water solubility = 0.38 µg/mL) [3] [4]. This strategy is highly relevant for drug development.
Loading this compound into nanoparticles is a cutting-edge strategy that enhances both solubility and biological efficacy.
Q1: Why does my anise-flavored solution turn cloudy when I add water? This is called the "ouzo effect" or "louche effect" [1]. It is a spontaneous formation of a microemulsion caused by this compound, which is soluble in ethanol but not in water. When the ethanol concentration drops upon dilution, this compound molecules form tiny droplets that scatter light, creating a cloudy appearance. This is a physical, not a chemical, change.
Q2: My formulation requires a purely aqueous buffer. What are my options? A purely aqueous solution of this compound is not feasible due to its innate hydrophobicity. You must use a solubilization strategy. For cell culture assays, minimal amounts of a co-solvent like DMSO (e.g., final concentration <0.1-0.5%) are often tolerated. For therapeutic applications, cyclodextrin complexation or nano-encapsulation are the preferred methods to create a stable, water-compatible dispersion [3] [5].
Q3: Is this compound safe to handle in the lab? this compound is generally considered to have low acute toxicity [6]. However, it can act as an irritant and should be handled with standard laboratory precautions. Always refer to the Safety Data Sheet (SDS) for specific handling, personal protective equipment (PPE), and disposal instructions.
Problem: Unexpected drop in trans-anethole concentration in final product. This is often a chemical degradation problem, not just physical volatility. The table below outlines common root causes and investigative steps.
| Root Cause | Investigation Questions | Supporting Evidence |
|---|---|---|
| Light Exposure (Isomerization/Oxidation) | Are samples stored in clear glass or under bright light? | UV/VIS light drives isomerization to cis-anethole and oxidation to p-anisaldehyde [1]. |
| High-Temperature Storage | What are the storage/transport conditions? Is temperature controlled? | High temperatures accelerate chemical decay. Storage at 25°C vs. 4°C shows a rapid increase in p-anisaldehyde [1]. |
| Oxygen Exposure | Is the product headspace purged with nitrogen before sealing? | Oxidation is a key degradation pathway, producing p-anisaldehyde and other compounds [1]. |
| Incorrect Solvent System | Does the product's ethanol/water/sugar ratio promote instability? | Sucrose (350 g/L) demonstrated a protective effect, stabilizing anethole content under stress conditions [1]. Low water content in non-aqueous systems can also improve stability during analysis [2]. |
1. Protocol: Forced Degradation Study for an Aniseed Spirit Model Solution This method helps identify how susceptible your specific formulation is to heat and light.
2. Protocol: Optimizing Extraction to Maximize this compound Content Controlling parameters during the initial extraction can maximize yield and potentially reduce the need for harsh stabilization later.
For easy comparison, the table below summarizes quantitative findings and safety thresholds.
| Aspect | Quantitative Data / Guideline | Context / Source |
|---|---|---|
| Daily Intake | ≤ 2 mg/kg body weight | JECFA (Joint FAO/WHO Expert Committee) acceptable daily intake [2]. |
| Regulatory Status | Generally Recognized As Safe (GRAS) | FDA and FEMA (Flavor and Extract Manufacturers Association) [2] [4]. |
| Hepatotoxicity | Observed in rats at ~550 mg/kg/day | High doses are required for toxicity; daily hepatic production of a toxic epoxide must exceed a threshold [5]. |
| Analytical Method | Electroanalytical (DPV) in MeCN | Offers an alternative to HPLC; uses a carbon paste electrode in pure acetonitrile [2]. |
The following diagram summarizes the logical workflow for diagnosing and mitigating this compound stability issues.
Q1: My anise-flavored liquid turns cloudy when I add water. Is this a sign of this compound degradation? No, this is a physical phenomenon known as the "ouzo effect" or louche. It occurs because trans-anethole is highly soluble in ethanol but has very low solubility in water. When the ethanol concentration drops, trans-anethole forms a stable microemulsion, causing the cloudiness. This is normal for many aniseed spirits and is not itself an indicator of chemical degradation [1] [4].
Q2: Besides light and heat, what other chemical processes can reduce my this compound content? The three primary chemical decay mechanisms are:
Q3: Are there any stabilizers I can use in my product formulation? Yes, cyclodextrins have been studied for their ability to form inclusion complexes with this compound, protecting it from degradation. Furthermore, sucrose has demonstrated significant protective effects in aniseed spirits, likely due to its viscosity and molecular affinity, which helps retain the aroma [1]. The use of such stabilizers must comply with the relevant regulations for your product category.
The following table summarizes key parameters and their optimized settings for maximizing anethole yield, based on recent studies involving fennel and star anise [1] [2].
| Parameter | Optimized Setting | Impact on this compound Yield & Rationale |
|---|---|---|
| Particle Size | 50-60 mesh (finer particles) [1] [2] | Increases surface area for solvent contact. Crucial note: Finer particles, combined with shorter times, protect the thermally sensitive this compound molecule [1]. |
| Extraction Time | Shorter durations are favorable [1] | Longer extraction times can lead to the degradation of this compound due to prolonged exposure to heat. |
| Ultrasonication | 35 minutes at 80 kHz [2] | Ultrasonication creates cavitation, rupturing plant cells to release essential oils. Its effectiveness is system-dependent and works best with smaller particle sizes [1]. |
| Liquid-to-Material Ratio | 8:1 mL/g [2] | Ensures sufficient solvent volume for efficient compound transfer without being overly dilute. |
| Extraction Method | Ethanol Soxhlet extraction [2] | This method effectively retains the bioactivity of the oil and provides a complex aroma profile, balancing yield and quality. |
Once you have an extract, it's important to verify its quality and composition. Here are standard protocols for analysis.
| Analysis | Method | Key Findings from Recent Research |
|---|---|---|
| Chemical Composition | Gas Chromatography-Mass Spectrometry (GC-MS) [2] | Used to identify and quantify volatile components like trans-anethole, d-limonene, and cineole. |
| Functional Groups | Fourier-Transform Infrared (FT-IR) Spectroscopy [2] | Identifies characteristic functional groups (e.g., benzene rings, aromatic ethers) present in this compound and other compounds. |
| Antioxidant Activity | DPPH Scavenging Assay [2] | The antioxidant activity of the essential oil is strongly correlated with its content of specific volatiles (d-limonene, cineole) and non-volatiles (flavonoids, polyphenols). |
| Aroma Profile | Electronic Nose [2] | A sensor-based technology that can differentiate the intensity and complexity of aromas from oils extracted via different methods. |
Here are some common problems you might encounter and evidence-based solutions.
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| Low Extraction Yield | • Suboptimal particle size • Inefficient extraction method • Incorrect solvent-to-material ratio | • Reduce particle size to 50-60 mesh [2]. • Adopt ethanol Soxhlet or ultrasound-assisted methods [2] [3]. • Adjust the liquid-to-material ratio to 8:1 mL/g [2]. | | This compound Degradation | • Excessive extraction temperature and time • Overly fine particles with long extraction | • Shorten extraction time and optimize temperature [1]. • Use a combination of finer particles with shorter times [1]. | | Inconsistent Bioactivity | • Variable composition of bioactive compounds | • Use correlation analysis (like in [2]) to link key components (this compound, limonene, flavonoids) to your desired bioactivity (e.g., antimicrobial, antioxidant). | | Difficulty Scaling Up | • Traditional method limitations (e.g., high solvent use, long time) | • Explore modern techniques like Supercritical Fluid Extraction (SFE) which offer shorter times and lower solvent consumption [3]. |
To visualize the logical flow of an optimized extraction and quality control process, refer to the following workflow diagram. It also includes the sonic hedgehog (SHH) signaling pathway, which was identified in a pharmacological study as a key mechanism for one of this compound's bioactivities [4].
I hope this technical support guide provides a solid foundation for your this compound extraction experiments.
To achieve the best results, keep these core principles in mind, drawn from the research:
For quick comparison, the following tables summarize key quantitative data from research findings.
Table 1: Anethole Content in Natural Essential Oils [1] [2]
| Essential Oil Source | Typical this compound Content (%) | Notes / Variability |
|---|---|---|
| Anise Oil | 80% - 99% | Often the primary component [2]. |
| Star Anise Oil | ~87% | A major commercial source [1]. |
| Fennel Seed Oil | 60% - 90% | Highly dependent on variety and origin [3] [2]. |
| Fennel Herb Oil | 30% - 70% | Lower concentration compared to seeds [2]. |
Table 2: Summary of Purification Techniques
| Method | Principle | Key Operating Conditions / Steps | Key Outcomes / Advantages |
|---|
| Combined Crystallization & Rectification [4] | Separation via freezing point differences followed by distillation. | 1. Refrigeration of anise oil 2. Fragmentation & centrifugation of crystals 3. Rectification (distillation) of crystals | Purity ≥99.6%; Avoids solvent use, reducing residues. | | Vacuum Rectification with Post-treatment [5] | Distillation under reduced pressure to prevent thermal decomposition. | 1. Rectification under vacuum 2. Heating this compound fraction with aqueous NaCl solution 3. Separation & drying | Removes decomposition products formed during rectification. | | Supercritical CO₂ Extraction (SFE) [3] | Uses supercritical CO₂ as a non-polar solvent to extract volatiles. | Pressure: 100-350 bar; Temperature: 40-60°C; CO₂ flow rate: 1-3 g/min; Modifier: Ethanol | High process selectivity, low temperature, environmentally friendly. |
Protocol 1: Macroscale Steam Distillation of trans-Anethole from Star Anise [6]
This protocol is suitable for initial extraction of this compound from plant material.
Protocol 2: HPLC-DAD Method for Simultaneous Quantification of this compound and Estragole [7]
This analytical protocol is critical for quality control, verifying purity, and detecting potentially hazardous impurities like estragole.
Q1: My final this compound product has an off-odor. What could be the cause and how can I fix it? A: An off-odor is often indicative of decomposition products formed during processing, particularly if heat was applied.
Q2: My anise-flavored solution turns cloudy when I add water. Is this a sign of impurity or a chemical reaction? A: No, this is a normal physical phenomenon and not typically a sign of impurity or chemical decay.
Q3: I am concerned about the potential toxicity of estragole, a common impurity in this compound sources. How can I monitor its levels? A: This is a valid concern, as estragole is considered a potentially genotoxic and carcinogenic compound [7].
Q4: What are the critical parameters to optimize for Supercritical CO₂ extraction of this compound from fennel seeds? A: According to a study optimized via RSM and Genetic Algorithm, the key variables are [3]:
The following diagram outlines the logical workflow for purifying this compound, integrating the methods discussed.
This troubleshooting and methodology guide synthesizes the latest research and industrial patents. The protocols for steam distillation, HPLC analysis, and the combined crystallization-rectification process provide a solid technical foundation for your support center content.
The table below summarizes the standard methods used for quantifying trans-anethole in plant extracts and formulations [1] [2] [3].
| Method | Key Instrumentation & Conditions | Reported Linear Range | Key Applications/Matrices |
|---|
| Green RP-HPTLC-Densitometry [1] | Stationary Phase: RP silica gel 60 F254S plates Mobile Phase: EtOH:H₂O (7.5:2.5 v/v) Detection: λ = 262 nm Rf: 0.31 ± 0.01 | 50–1000 ng/band | Fennel essential oil, methanolic extracts (traditional & ultrasound-assisted), commercial dietary supplements | | Gas Chromatography-Mass Spectrometry (GC-MS) [2] | Column: RTX-5MS (30 m × 0.25 mm i.d. × 0.25 μm) Temperature Program: 50°C (3 min) to 300°C at 5°C/min Carrier Gas: Helium, 1.41 mL/min Injection Temp: 280°C | Not specified (Relative % composition) | Analysis of anise and star anise essential oils from hydrodistillation, n-hexane, and microwave-assisted extraction | | GC-MS/MS for Pharmacokinetics [3] | System: GC-MS/MS Extraction Solvent: Ethyl acetate Analytes: Simultaneous detection of trans-anethole and cinnamaldehyde | Not specified | Quantification of trans-anethole in pig plasma after oral administration of compound essential oil pellets |
The choice of extraction method significantly impacts the yield and this compound content.
This method is efficient for extracting this compound from solid samples like fennel seeds or dietary supplements [1].
This method is highly effective for extracting volatile oils rich in this compound [2].
This is a modern, eco-friendly method that allows for high selectivity and avoids organic solvents [4].
Here are solutions to some frequently encountered problems:
Low this compound Recovery in Extraction
Poor Chromatographic Separation (HPTLC/GC)
Method Validation Failures (Accuracy/Precision)
The following diagram outlines the logical workflow from sample preparation to analysis, integrating the methods discussed.
The primary challenge in storing anethole is its susceptibility to chemical degradation, primarily through isomerization, dimerization, and oxidation [1]. The table below summarizes the key degradation products and their triggers.
| Degradation Process | Primary Trigger(s) | Key Product(s) Formed | Notes / Health Concerns |
|---|---|---|---|
| Isomerization | UV-Vis light, acidic conditions [2] [1] | cis-Anethole [2] [1] | Considered toxic and has an unpleasant flavor [2] [1]. |
| Dimerization | UV-Vis light, acid catalysts (e.g., HY zeolites) [2] [1] | Various dimers (e.g., photothis compound, disubstituted hexenes & cyclobutanes) [2] [1] | Multiple dimer structures possible; formation is temperature-dependent [2]. |
| Oxidation | Exposure to atmospheric oxygen [1] | para-Anisaldehyde [1] | Can stimulate dermatitis [1]. |
This degradation relationship can be visualized as follows:
To minimize degradation, specific storage conditions are recommended. The shelf life can extend to 24 months or more when this compound is stored properly, though this is highly dependent on adherence to these conditions [3] [4].
| Storage Factor | Recommended Condition | Rationale & Consequences |
|---|
| Temperature | Cool, stable: 15°C to 25°C (59°F to 77°F) [3]. For long-term: Freezer at 0°F (-18°C) [4]. | High temperatures accelerate degradation reactions; freezing drastically slows them [1] [4]. Fluctuating temperatures cause condensation, which degrades flavor compounds faster than stable storage [4]. | | Light | Protect from light, especially UV. Use amber or cobalt glass jars [5] [4]. | Direct light, particularly ultraviolet (UV), drives isomerization to cis-anethole and dimerization [2] [1]. UV light degrades this compound within weeks in clear containers [4]. | | Atmosphere | Tightly sealed, inert atmosphere if possible. Minimize headspace in containers [5] [4]. | Prevents oxidation by atmospheric oxygen and limits the evaporation of volatile this compound [1] [4]. | | Container | Airtight glass containers are preferred over plastic [4]. | Glass prevents flavor transfer and provides a better barrier. Dark glass provides essential UV protection [4]. | | Humidity | Keep relative humidity below 60% [4]. | Prevents clumping and potential hydrolysis. Use food-safe silica gel packets (not in direct contact) [4]. |
For quantitative analysis of trans-anethole and its degradation products, the following methods from research can be applied:
trans-anethole, cis-anethole, and para-anisaldehyde [1].Q1: How can I tell if the this compound in my lab has degraded?
A simple test is to crush a small amount between your fingers. Fresh this compound should release an immediate, potent, sweet licorice aroma. If the scent is faint, musty, or otherwise altered, it has likely lost significant potency. For a precise assessment, use HPLC to quantify the remaining trans-anethole and the presence of cis-anethole or para-anisaldehyde [1] [4].
Q2: Does adding stabilizers like sucrose help in a research context?
Research on aniseed spirits has shown that sucrose can have a protective effect on trans-anethole, likely due to its viscosity and molecular affinity. However, its applicability in a pure chemical sample is limited. The most effective strategy remains controlling the core environmental factors: temperature, light, and oxygen [1].
Q3: Why should this compound not be stored with other chemicals or spices? this compound has a high oil content and can readily absorb surrounding odors through its molecular structure, leading to cross-contamination and an altered chemical profile. It should always be stored separately in its own dedicated container [4].
The table below summarizes specific issues you might encounter during anethole production and their solutions, drawing from experimental data and practical experience [1].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low yield during extraction | Raw material not sufficiently fragmented; incorrect method selected. | Fragment plant material to <425 µm; use hydrodistillation for volatile compounds [2]. |
| Low purity of crude extract | Co-extraction of non-volatile compounds (e.g., fats, waxes). | Replace Soxhlet with steam distillation; use fractional distillation or recrystallization for purification [1]. |
| Soxhlet siphon failure | Siphon tube blockage or vapor lock. | Check for blockages; ensure proper apparatus assembly [1]. |
| Colored distillate (yellow) | Co-distillation of impurities or steam distillation of product. | Optimize temperature; use steam distillation initially for cleaner product [1]. |
| Difficult purification of crude oil | Complex mixture of extracted compounds. | Perform steam distillation on crude extract; use solvent extraction (e.g., ether, toluene) [1]. |
Selecting the right extraction method is critical for balancing yield (quantity) and purity (quality), which is especially important for scaling up. The following table compares the performance of different techniques [1] [2].
| Extraction Method | Typical Yield | This compound Purity | Key Characteristics |
|---|---|---|---|
| Soxhlet Extraction | ~23.3% (from anise) | ~4.6% (46 mg/g) | High yield of total mass, but very low this compound purity; extracts many non-target compounds [1]. |
| Steam Distillation (Dry) | ~0.26% | 68-98% | Very high purity, but very low yield; highly selective for volatile compounds [1]. |
| Hydrodistillation (Wet) | ~3.1% | ~80% | Excellent balance of good yield and high purity; recommended as a starting point [2]. |
This optimized protocol for hydrodistillation of star anise (Illicium verum) produces this compound with high purity, suitable for research and development [2].
1. Raw Material Preparation:
2. Hydrodistillation Setup and Execution:
3. Oil Collection and Post-Processing:
This workflow visualizes the optimized hydrodistillation process for producing high-purity this compound:
Moving from lab-scale to industrial production introduces additional challenges and opportunities for innovation.
I hope this technical support guide provides a solid foundation for your this compound production scaling efforts.
The table below summarizes the key comparative data on the anti-inflammatory activity of anethole and estragole.
| Aspect of Comparison | This compound | Estragole |
|---|---|---|
| Potency & Efficacy | More potent; effective at lower doses (from 3 mg/kg) with longer-lasting effect (up to 240 min) [1] [2]. | Less potent; effects only at higher doses (10-30 mg/kg) and shorter duration (60-120 min) [1] [2]. |
| Primary Inflammatory Models | Carrageenan-induced paw edema, pleurisy, CFA-induced persistent pain, periodontitis, acetic acid-induced writhing [1] [3] [4]. | Carrageenan-induced paw edema and peritonitis, in vivo leukocyte migration [1] [5] [6]. |
| Key Mechanisms & Targets | Inhibits TNF-α, IL-1β, IL-17 production; blocks NF-κB pathway; reduces myeloperoxidase activity (neutrophil infiltration) [3] [4] [7]. | Inhibits neutrophil migration; stimulates macrophage phagocytosis; may increase nitric oxide (NO) production [5]. |
| Inhibition of Edema Induced by | Substance P, Bradykinin, Histamine, TNF-α [1] [2]. | Substance P, Bradykinin, Histamine, TNF-α, Serotonin, Sodium nitroprusside (SNP) [1] [2]. |
| Synergistic Potential | Demonstrates synergistic effects with Ibuprofen [4]. | Information not available in the provided search results. |
For reproducibility and deeper analysis, here are the methodologies and findings from key studies.
This is a standard model for assessing acute anti-inflammatory activity [1] [2].
To probe specific pathways, edema was induced by various mediators [1] [2].
The diagrams below illustrate the distinct anti-inflammatory pathways influenced by this compound and estragole.
The table below summarizes the key neuroprotective effects of this compound observed in preclinical studies, providing a direct comparison of its efficacy across different neurological conditions.
| Neurological Condition/Model | Reported Effects of this compound | Key Outcome Measures & Quantitative Data | Proposed Primary Mechanisms |
|---|
| Cerebral Ischemia/Reperfusion | Reduced brain damage and improved recovery [1] [2]. | • ~250 mg/kg dose: Significantly reduced infarct volume, improved neurological scores, reduced brain water content, and decreased Evans blue dye leakage [2]. | • Modulation of JNK and p38 MAPK pathways [2]. • Downregulation of MMP-9 and MMP-2, preserving blood-brain barrier integrity [2]. • Antioxidant (↑GSH, SOD, CAT; ↓MDA) and anti-inflammatory (↓TNF-α, IL-6, IL-1β) effects [1] [2]. | | Parkinson's Disease (Rotenone Model) | Ameliorated non-motor deficits like memory impairment and pain hypersensitivity [3]. | • 250 mg/kg dose: Significantly improved step-through latency in passive avoidance task and increased thermal pain threshold. Reduced hippocampal MDA (a lipid peroxidation marker) levels [3]. | • Antioxidant activity (reduction of oxidative stress) [3]. • Anti-apoptotic effects and reduced neuroinflammation [1]. • Modulation of neuronal firing rates and improvement in blood-brain barrier function [1]. | | Diabetic Peripheral Neuropathy | Prevented morphological, electrophysiological, and biochemical alterations in the sciatic nerve [4]. | Fully prevented diabetes-induced reduction in nerve conduction velocity and increased action potential duration. Restored oxidative stress markers (thiol, TBARS, SOD, CAT) to normal levels [4]. | • Antioxidant and anti-inflammatory properties [4]. • Direct neuronal blockade and inhibition of nerve excitability [4]. | | Peripheral Nerve Crush Injury | Enhanced sensory recovery and promoted structural regeneration of the nerve [5]. | • 250 mg/kg dose: Significantly improved sensory recovery in hot plate test. Increased number of myelinated fibers, myelin sheath thickness, and reduced gastrocnemius muscle atrophy [5]. | • Antioxidant and anti-inflammatory effects, protecting nerve cells from damage [5]. | | Synaptic Plasticity & Neuronal Development | Promoted neurite outgrowth and enhanced synaptic development [6]. | • 20 µM this compound: Promoted optimal dendritic growth in hippocampal neurons. Accelerated neuronal maturation, with ~90% of neurons reaching the axon formation stage within 48 hours vs. ~15% in controls [6]. | • Modulation of critical neurotrophic pathways, including PI3K-AKT and Erk1/2 [6]. • Increased levels of key proteins like Trk, GSK3βser9, and PI3K [6]. |
To support the data in the table, here is a detailed look at the methodologies used in several pivotal studies.
Study 1: Cerebral Ischemia/Reperfusion Injury [2]
Study 2: Parkinson's Disease (Rotenone Model) [3]
Study 3: Diabetic Neuropathy [4]
This compound's neuroprotective effects are mediated through multiple cellular pathways. The diagram below synthesizes the primary mechanisms identified across the studies.
For researchers considering this compound for further investigation, several key points emerge from the analysis:
To evaluate antioxidant activity, researchers use a standard panel of assays. The table below summarizes key experimental findings for anethole, which you can use to benchmark your own work.
| Assay Type | Specific Assay | Key Finding on this compound | Experimental Protocol Summary |
|---|---|---|---|
| Radical Scavenging | DPPH• | Anise oil (78.51% this compound) showed moderate scavenging ability, less potent than Litsea cubeba oil but better than Eucalyptus oil [1]. | DPPH Assay: A solution of the stable DPPH radical is prepared. The test compound is added, and the reduction in absorbance is measured at 515-517nm after incubation. The IC50 value is calculated [2] [3]. |
| Radical Scavenging | ABTS•+ | Hydroxylated this compound derivatives showed superior radical scavenging activity compared to the parent this compound molecule [3]. | ABTS Assay: The ABTS cation radical is generated chemically or enzymatically. The test compound is added, and the decrease in absorbance is measured at 734nm [2]. |
| Metal Chelation | Fe²⁺ Chelation | Anise oil demonstrated a moderate capacity to chelate iron ions [1]. | Metal Chelating Assay: The test compound is added to a solution of ferrous chloride. The reaction is initiated with ferrozine, and the reduction in the formation of the ferrous iron-ferrozine complex is measured at 562nm [1]. |
| Lipid Peroxidation Inhibition | Yolk Lipid Assay | Anise oil effectively inhibited lipid peroxidation in a yolk model [1]. | Yolk Lipid Peroxidation Assay: Egg yolk homogenate is incubated with a pro-oxidant and the test compound. Thiobarbituric acid-reactive substances are measured to assess lipid oxidation [1]. |
| Cellular & In Vivo Models | In Vivo (Rodent) | Treatment with this compound reduced hippocampal malondialdehyde (MDA, a lipid peroxidation marker) and raised glutathione (GSH) levels [4]. | In Vivo Oxidative Stress Models: Animals are subjected to oxidative stress (chemically or otherwise). Biomarkers like MDA, GSH, SOD, and catalase activity are measured in tissues post-treatment with the test compound [5] [4]. |
To help visualize the process of evaluating and understanding a compound like this compound, the following diagram outlines a typical research workflow from initial screening to mechanistic investigation.
This compound's antioxidant effect is not limited to simple radical scavenging. It exerts a multi-targeted influence on cellular signaling pathways. The following diagram maps its key mechanisms against oxidative damage.
When considering this compound for drug development, keep the following points in mind:
| Cell Line / Model | Cell Type | Key Findings on Mechanism of Action | Concentrations / Doses Tested | Citation |
|---|---|---|---|---|
| Ca9-22 [1] | Human gingival epithelial cancer cells | Induces apoptosis and autophagy; inhibits migration; modulates NF-κB, MAPK, Wnt pathways; ↓ cyclin D1, ↑ p21 and p53. | 0.3, 3, 30 µM [1] | [1] |
| PC-3 [2] | Human prostate cancer cells | Induces cell cycle arrest (G2/M) and apoptosis; ↑ ROS, Bax/Bcl-2 ratio, caspase-3/9; ↓ cyclin D1, CDK-4, c-Myc; suppresses NF-κB. | Information missing from abstract | [2] |
| HT-1080 [3] | Human fibrosarcoma cells | Exerts anti-metastatic activity; inhibits cell adhesion/invasion; ↓ MMP-2/9 activity; suppresses AKT/MAPK/NF-κB pathways. | Information missing from abstract | [3] |
| hMSCs [4] | Human mesenchymal stem cells | Inhibits adipogenic differentiation; ↓ ROS, p-Akt, p-mTOR, p-p70S6K, PPARγ; ↑ p-AMPK. | 50 µM [4] | [4] |
| HeLa [5] | Human cervical adenocarcinoma cells | Induces cell cycle arrest (G0–G1) and early apoptosis. | Information missing from abstract | [5] |
| Rat Model [6] | In vivo cerebral ischemia/reperfusion | Provides neuroprotection; improves blood-brain barrier integrity; ↓ MMP-2/9, p-JNK, p-p38; reduces oxidative stress and inflammation. | 125, 250 mg/kg (oral) [6] | [6] |
To ensure the validity and reproducibility of these findings, here is a deeper dive into the experimental methods commonly used in these studies.
Cell Viability and Proliferation Assays:
Apoptosis and Cell Cycle Analysis:
Mechanistic and Pathway Analysis:
The following diagrams synthesize the key signaling pathways modulated by this compound as identified in the research. The first illustrates its multi-targeted anti-cancer action, while the second shows its role in metabolic regulation.
The following tables summarize the experimental findings for this compound in models of cancer, neurological disorders, and inflammation/pain.
Table 1: Anti-cancer and Neuroprotective Effects of this compound
| Disease Model | Test System | Effective Dose/Concentration | Key Effects and Mechanisms | Key Signaling Pathways Modulated | Citation |
|---|---|---|---|---|---|
| Various Cancers (Breast, Prostate, Lung, Colorectal) | In vitro & in vivo | Not Specified | Induced apoptosis, cell cycle arrest, anti-proliferative & anti-angiogenic effects; synergized with chemoagents (e.g., cisplatin, doxorubicin) | NF-κB, PI3K/Akt/mTOR, caspases [1] | |
| Oral Cancer | In vitro (Ca9-22 cells) | Varying concentrations (dose-dependent) | Decreased proliferation, induced apoptosis & autophagy, reduced ROS, increased GSH | NF-κB, MAPKinases, Wnt, Caspase 3/9, PARP1 [2] | |
| Autism Spectrum Disorder (ASD) | In vivo (Mice, MS model) | 31.25, 62.5, 125 mg/kg (i.p.) | Mitigated autistic-like behaviors; increased sociability, reduced aggression | Increased gene expression of PI3K, AKT, mTOR [3] | |
| General Neurological Effects | Preclinical studies | Varying doses | Anxiolytic, antidepressant, memory improvement, neuroprotective | Modulation of monoamines, GABA, glutamate; Anti-inflammatory & antioxidant [4] |
Table 2: Anti-inflammatory and Antinociceptive Effects of this compound
| Disease Model | Test System | Effective Dose | Key Effects and Mechanisms | Citation |
|---|---|---|---|---|
| Periodontitis | In vivo (Rat, LPS-induced) | 10 mg/kg & 50 mg/kg (i.p.) | ↓ Plasma IL-1β and TNF-α (dose-dependent reduction) [5] | |
| Paw Edema | In vivo (Mouse, carrageenan-induced) | 3, 10, 30 mg/kg (p.o.) | Inhibited edema; more potent and longer-lasting than estragole [6] [7] | |
| Nociception (Pain) | In vivo (Mouse) | 62.5 - 500 mg/kg (p.o.) | Antinociceptive in writhing test (62.5-500 mg/kg); Effective in 2nd phase of formalin test (125, 250 mg/kg) [8] | |
| Nociception (Pain) | In vivo (Mouse, Glutamate-induced) | 62.5, 125, 250 mg/kg (p.o.) | Reduced glutamate-induced pain [8] |
For researchers looking to replicate or understand these studies, here is a summary of the key experimental protocols cited.
Table 3: Summary of Experimental Protocols
| Study Focus | Model Details | Treatment Protocol | Key Measurements | Citation |
|---|---|---|---|---|
| Anti-cancer Effects (Review) | Various in vitro cell lines & in vivo animal models | Varying concentrations and doses | Apoptosis rates, cell proliferation, tumor growth, analysis of pathway proteins [1] | |
| Antinociception | Male Swiss mice | This compound (62.5-500 mg/kg, p.o.) 1 hr before tests | Acetic acid-induced writhing, formalin test, hot-plate test, open-field test [8] | |
| Anti-edematogenic | Swiss mice | This compound (3-30 mg/kg) before carrageenan injection | Plethysmometry (paw volume) at multiple time points [6] | |
| Periodontitis | Male Wistar rats, LPS-induced gingival inflammation | This compound (10 & 50 mg/kg, i.p.) 20 min before each LPS injection | ELISA for serum IL-1β and TNF-α levels [5] | |
| Autism (ASD) | NMRI mice, Maternal Separation (MS) model | This compound (31.25-125 mg/kg, i.p.) for 14 days | Three-chamber sociability test, shuttle box, resident-intruder test; qRT-PCR for PI3K/AKT/mTOR [3] |
The pharmacological effects of this compound are mediated through multiple signaling pathways. The diagram below illustrates its key mechanisms in cancer and neurological disorders.
The diagram above summarizes the multi-targeted action of this compound. In cancer models, its effects are largely mediated through the inhibition of key survival pathways like NF-κB and PI3K/Akt/mTOR, leading to programmed cell death and halted proliferation [1] [2]. In neurological models, this compound shows a contrasting ability to activate the PI3K/Akt/mTOR pathway, which is linked to its neuroprotective effects, alongside reducing oxidative stress and inflammation [4] [3].
The following table summarizes the key mechanisms of anethole compared to common chemotherapeutic agents.
| Feature | This compound | Cisplatin (Example Standard Chemo) |
|---|---|---|
| Primary Mechanism | Multi-targeted: Induces apoptosis, cell cycle arrest, anti-angiogenesis, modulates signaling pathways [1] [2]. | DNA damage: Forms cross-links with DNA, triggering cell death [3]. |
| Key Pathways Modulated | NF-κB, PI3K/Akt/mTOR, MAPKases (ERK, p38, JNK), Wnt/β-catenin, caspases [1] [3] [2]. | Primarily induces DNA damage response pathways. |
| Effect on Cancer Cells | Inhibits proliferation, migration, and invasion; induces programmed cell death (apoptosis & autophagy) [3] [2]. | Inhibits cell proliferation and induces apoptosis [3]. |
| Selectivity | Demonstrates selective toxicity towards cancer cells (e.g., oral cancer Ca9-22) while sparing non-tumorigenic cells [2]. | Generally cytotoxic to both rapidly dividing cancer and healthy cells, leading to side effects. |
| Synergistic Potential | Enhances efficacy of cisplatin and doxorubicin; allows for lower, less toxic doses of chemo drugs [1] [3]. | Can be combined with other agents, but often with additive toxicity. |
| Toxicity Profile | Appears to have a low toxicity profile in pre-clinical models; used as a food flavoring agent [1] [4]. | Known for significant side effects (e.g., nephrotoxicity, neurotoxicity, drug resistance) [3]. |
This table consolidates experimental data from key studies, primarily on oral and breast cancers.
| Cancer Type | Experimental Model | This compound Alone (Findings) | Combination with Chemo (Findings) |
|---|
| Oral Cancer | Gingival cancer cell line (Ca9-22) [3] [2] | - IC~50~: ~10 µM (cell proliferation) [3].
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
This protocol is used to study the combined effect of this compound and cisplatin on oral cancer cells.
Key Assays and Measurements:
This protocol addresses this compound's low water solubility using nanoparticle formulation.
Key Steps and Techniques:
The anti-cancer effects of this compound are mediated through its action on multiple critical cellular signaling pathways, as visualized below.
The table below summarizes key findings from validation studies investigating anethole in combination with other cancer treatments.
| Cancer Type | Combination Agent | Key Findings | Proposed Mechanisms | Study Type |
|---|---|---|---|---|
| Oral Cancer (Ca9-22 cells) | Cisplatin | Potentiated inhibition of cell proliferation and migration; enhanced apoptosis [1]. | Inhibited MAPK, β-catenin, and NF-κB pathways; increased ROS and mitochondrial stress; activated caspases [1]. | In vitro |
| Various Cancers (e.g., breast, prostate, lung, colorectal) | Cisplatin & Doxorubicin | Enhanced chemotherapeutic efficacy while reducing their toxicity [2] [3]. | Induced apoptosis, cell cycle arrest; modulated NF-κB and PI3K/Akt/mTOR pathways [2]. | In vitro & In vivo Review |
To ensure reproducibility for researchers, here are the methodologies from key studies.
Synergistic Study with Cisplatin in Oral Cancer [1]
Anti-Oral Cancer Monotherapy Study [4]
This compound exerts anti-cancer effects through multiple mechanisms. The diagram below illustrates the key signaling pathways modulated by this compound and how it synergizes with cisplatin.
While the data is promising, several factors must be considered for further drug development.
This compound can be sourced from various plants, with star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare) being the most common. The extraction method significantly influences the this compound yield and purity [1].
The table below compares the this compound content from different sources and extraction methods based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis:
| Plant Source | Extraction Method | Reported trans-Anethole Content | Key Experimental Findings |
|---|---|---|---|
| Star Anise (Illicium verum) | Microwave-Assisted | 93.78% [1] | Highest this compound content; showed promising cytotoxic activity against cervical (HeLa) cell lines [1]. |
| Star Anise (Illicium verum) | Hydrodistillation | 87% (relative percentage) [1] [2] | Standard method; this compound is the major component [1]. |
| Anise (Pimpinella anisum) | Hydrodistillation / Solvent | 75-90% (relative percentage) [3] [1] [2] | Main component; oil quality can vary with extraction technique [1]. |
| Fennel (Foeniculum vulgare) | Ethanol Extract | Not Quantified | Extract significantly promoted neurite outgrowth and synaptogenesis in rat hippocampal neurons [4]. |
| Clausena heptaphylla | Hydrodistillation | 88.59% (relative percentage) [5] | Lesser-known source; this compound-rich oil outperformed pure this compound in antioxidant and anti-inflammatory assays [5]. |
The efficacy of this compound and this compound-rich oils has been demonstrated in various in vitro models. The data below, primarily from laboratory assays, allows for a direct comparison of potency across different activities.
| Biological Activity | Tested Material | Experimental Model / Assay | Reported Efficacy (EC50/IC50) | Key Findings |
|---|---|---|---|---|
| Antioxidant | ARCHEO [5] | ABTS assay | EC50: 6.97 ± 0.004 µg/mL [5] | Outperformed pure this compound standard. |
| Pure this compound [5] | ABTS assay | EC50: 9.48 ± 0.048 µg/mL [5] | Standard compound for comparison. | |
| Anti-inflammatory | ARCHEO [5] | Protease inhibition assay | EC50: 4.51 ± 0.004 µg/mL [5] | Showed significantly stronger activity than pure this compound. |
| Pure this compound [5] | Protease inhibition assay | EC50: 22.64 ± 0.016 µg/mL [5] | ||
| Anti-diabetic | ARCHEO [5] | α-Amylase inhibition assay | EC50: 22.35 ± 0.121 µg/mL [5] | More effective than the reference compound. |
| Tyrosinase Inhibition | ARCHEO [5] | Tyrosinase inhibition assay | EC50: 16.45 ± 0.012 µg/mL [5] | Suggests potential for skin-whitening applications. |
| Anti-cholinesterase | ARCHEO [5] | Acetylcholinesterase inhibition | EC50: 22.32 ± 0.016 µg/mL [5] | Indicates potential for managing neurodegenerative diseases. |
| Neurotrophic | Fennel Ethanol Extract [4] | Primary rat hippocampal neurons | Optimal conc.: 40 µg/mL [4] | Promoted neurite outgrowth and synaptic development without cytotoxicity. |
| Pure this compound [4] | Primary rat hippocampal neurons | Optimal conc.: 20 µM [4] | Key bioactive compound responsible for neurotrophic effects. | |
| Cytotoxic | Star Anise Oil (Microwave) [1] | Cervical cancer cells (HeLa) | Not Provided (IC50) | Showed promising activity; induced cell cycle arrest and apoptosis [1]. |
For researchers aiming to replicate or build upon these studies, here is a summary of the key methodologies from the cited works.
Research on fennel extract and this compound has identified that their neurotrophic effects are mediated through key signaling pathways. The following diagram illustrates this mechanism, which promotes neuronal growth and survival.
This diagram summarizes the proposed mechanism from a 2024 study, where Fennel Extract (FVSE) and its prominent component, this compound, activate tropomyosin receptor kinase (Trk) receptors. This triggers two key neurotrophic pathways: the PI3K-AKT and Erk1/2 pathways. Activation of these pathways leads to downstream effects like AKT-mediated inhibition of GSK3β, collectively promoting neuronal growth, neurite outgrowth, and synaptic development [4].
The table below summarizes the atomic-level binding energies between trans-anethole (TA) and four target hormone receptors, as obtained from Molecular Dynamics Simulations (MDS). Lower binding energy values indicate stronger attraction and a more stable complex [1].
| Target Hormone Receptor | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| Adiponectin | 6KS0 | 0.24 |
| Neuropeptide Y | 7X9C | 0.22 |
| Leptin | 8DHA | 0.19 |
| Ghrelin | 6H3E | 0.17 |
According to the simulation, the trans-anethole drug and adiponectin receptors (6KS0) attracted each other with the highest intensity among the receptors studied. This suggests that drug delivery to this target would occur more effectively, highlighting TA's potential as a natural compound for enhancing metabolic health by influencing adiponectin signaling pathways [1].
The quantitative data in the table above was generated using a specific computational protocol. Here is a detailed breakdown of the key experimental methodology.
This protocol was designed to predict atomic interactions at standard temperature and pressure (STP) conditions.
The following diagram illustrates this two-phase simulation workflow:
While not direct binding affinity measurements, experimental animal studies support the notion that anethole has significant biological activity, likely mediated through receptor interactions.
Irritant